Samelisant
Beschreibung
SUVN-G3031 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a histamine H3 receptor (H3R) agonist
Eigenschaften
IUPAC Name |
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXDUSQEXVQFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394808-82-2 | |
| Record name | Samelisant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVN-G3031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMELISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Samelisant: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist currently under investigation for the treatment of narcolepsy and other sleep-wake disorders.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the H3 receptor, the consequent downstream signaling events, and its effects on neurotransmitter systems. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism: Histamine H3 Receptor Inverse Agonism
This compound exerts its pharmacological effects primarily through its action as an inverse agonist at the histamine H3 receptor.[3][4] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that tonically inhibits the synthesis and release of histamine and other neurotransmitters.[3] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to a more robust disinhibition of neurotransmitter release than a neutral antagonist.
Receptor Binding and Affinity
This compound demonstrates high affinity for both human and rat H3 receptors, with no significant inter-species differences. This binding is reversible and occurs at the orthosteric site of the receptor.
| Parameter | Human H3R | Rat H3R | Reference |
| Binding Affinity (Ki) | 8.7 nM | 9.8 nM | |
| Binding Constant (Kb) from pA2 | 1.3 nM | 1.1 nM |
Functional Activity: Inverse Agonism
The inverse agonist activity of this compound has been confirmed in functional assays, such as the GTPγS binding assay. By reducing the basal level of G-protein activation, this compound effectively removes the inhibitory brake on neurotransmitter release.
The effect of this compound on the potency of histamine (pEC50) further illustrates its mechanism. In the presence of increasing concentrations of this compound, the pEC50 value of histamine for the H3 receptor decreases, demonstrating a competitive interaction.
| This compound Concentration | pEC50 of Histamine (Human H3R) | pEC50 of Histamine (Rat H3R) | Reference |
| 0 nM | 8.5 | 8.2 | |
| 1 nM | 8.2 | 7.9 | |
| 10 nM | 7.3 | 7.4 | |
| 100 nM | 6.2 | 6.4 |
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist (or through its constitutive activity), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this inhibitory pathway, leading to an increase in cAMP levels.
Neurochemical Effects
By disinhibiting presynaptic H3 receptors, this compound leads to an increased release of several key neurotransmitters involved in wakefulness, cognition, and arousal.
Increased Histamine Release
As an inverse agonist of the H3 autoreceptor, this compound's primary effect is to increase the synthesis and release of histamine in the brain. This is evidenced by a dose-dependent increase in the levels of the histamine metabolite, tele-methylhistamine.
Modulation of Other Neurotransmitters
This compound also acts on H3 heteroreceptors located on non-histaminergic neurons, leading to the enhanced release of other neurotransmitters.
| Neurotransmitter | Brain Region | Effect of this compound | Reference |
| Dopamine | Cerebral Cortex | Increased | |
| Striatum | No effect | ||
| Nucleus Accumbens | No effect | ||
| Norepinephrine | Cerebral Cortex | Increased | |
| Acetylcholine | Cerebral Cortex | Increased |
The lack of effect on dopamine levels in the striatum and nucleus accumbens suggests a lower potential for abuse liability.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical characterization of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue homogenates.
-
Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]Nα-methylhistamine, is used.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional activity of this compound as an inverse agonist at the H3 receptor.
-
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are used.
-
Assay: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: Inverse agonism is demonstrated by a concentration-dependent decrease in basal [35S]GTPγS binding.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brains of freely moving animals.
-
General Protocol:
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of a rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.
-
Sampling: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentrations of neurotransmitters and their metabolites in the dialysate are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Sleep Electroencephalography (EEG)
-
Objective: To assess the wake-promoting and anticataplectic effects of this compound in an animal model of narcolepsy.
-
General Protocol:
-
Animal Model: Orexin knockout mice, which exhibit symptoms of narcolepsy, are often used.
-
Surgery: Animals are implanted with a telemetric device for the recording of EEG and electromyography (EMG).
-
Recovery: A recovery period of several weeks is allowed.
-
Recording: Baseline EEG/EMG is recorded, followed by recordings after the administration of this compound or vehicle.
-
Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplectic events. The effects of this compound on the duration and transitions of these states are then analyzed.
-
Conclusion
This compound is a potent and selective histamine H3 receptor inverse agonist with a well-defined mechanism of action. By reducing the constitutive activity of the H3 receptor, it effectively disinhibits the release of histamine and other key neurotransmitters involved in arousal and cognition. This leads to a robust wake-promoting effect and a modulation of neurochemical pathways that are dysregulated in disorders such as narcolepsy. The preclinical data, obtained through a combination of in vitro and in vivo studies, provide a strong rationale for its ongoing clinical development. This technical guide serves as a foundational resource for understanding the intricate pharmacology of this compound.
References
Samelisant: A Technical Guide to a Novel Histamine H3 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist currently under clinical investigation for the treatment of narcolepsy.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, mechanism of action, and key experimental findings. The information is intended to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.
Introduction to this compound and the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] As an inhibitory G protein-coupled receptor (GPCR), its activation suppresses neurotransmitter release.[3] The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist. Inverse agonists of the H3 receptor, such as this compound, not only block the effects of agonists but also reduce the receptor's basal activity, leading to an increased release of histamine and other neurotransmitters. This mechanism underlies the wake-promoting and cognitive-enhancing effects observed with this class of compounds. This compound is being developed as an oral tablet formulation for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.
Pharmacological Profile of this compound
Binding Affinity and Potency
This compound demonstrates high-affinity binding to both human and rat histamine H3 receptors, with minimal species-specific variation. Its functional activity as an inverse agonist has been confirmed in GTPγS binding assays.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (Ki) | Human (hH3R) | 8.7 nM | |
| Rat (rH3R) | 9.8 nM | ||
| Functional Activity (IC50) | GTPγS Assay | 20 nM |
Selectivity Profile
This compound exhibits a high degree of selectivity for the H3 receptor. In a broad panel of over 70 other targets, including receptors, enzymes, ion channels, and transporters, this compound showed less than 50% inhibition at a concentration of 1 µM. Notably, it does not have significant binding affinity for sigma-1 and sigma-2 receptors, a differentiating feature from other H3 receptor inverse agonists like pitolisant.
Table 2: Selectivity and Safety Pharmacology of this compound
| Target/Assay | Result | Reference(s) |
| Off-Target Screening (70 targets) | < 50% inhibition at 1 µM | |
| Sigma-1 and Sigma-2 Receptors | No significant binding affinity | |
| hERG Channel | IC50 > 10 µM | |
| CYP Enzyme Inhibition/Induction | No significant liability |
Mechanism of Action and Signaling Pathways
As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation. This action reduces the receptor's constitutive activity, thereby disinhibiting the synthesis and release of histamine from presynaptic neurons. The increased synaptic histamine then acts on postsynaptic H1 and H2 receptors to promote wakefulness and cognitive function. Furthermore, by acting on H3 heteroreceptors, this compound also enhances the release of other key neurotransmitters involved in arousal and cognition.
Preclinical Studies
In Vivo Neurotransmitter Modulation
Microdialysis studies in rats have demonstrated that this compound administration leads to a significant increase in the extracellular levels of histamine, dopamine, and norepinephrine in the cerebral cortex. Importantly, it does not affect dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse. Additionally, this compound has been shown to increase acetylcholine levels in the cortex.
Table 3: Effects of this compound on Neurotransmitter Levels in Rats
| Brain Region | Histamine | Dopamine | Norepinephrine | Acetylcholine | Reference(s) |
| Cerebral Cortex | ↑ | ↑ | ↑ | ↑ | |
| Striatum | - | No change | - | - | |
| Nucleus Accumbens | - | No change | - | - | |
| ↑ indicates an increase; - indicates not reported. |
Wake-Promoting and Anti-Cataplectic Effects
In preclinical models relevant to narcolepsy, such as orexin knockout mice, this compound has demonstrated robust wake-promoting and anti-cataplectic effects. Oral administration of this compound significantly increased wakefulness and concomitantly decreased non-rapid eye movement (NREM) sleep. Furthermore, it produced a significant reduction in cataplectic-like episodes and direct transitions from wakefulness to REM sleep.
Clinical Development
This compound is currently in Phase II clinical trials for the treatment of narcolepsy. A double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adult patients with narcolepsy. The primary endpoint for one of the studies was the change in the Epworth Sleepiness Scale (ESS) score. Results from a Phase II study showed a statistically significant and clinically meaningful reduction in ESS scores compared to placebo. Another Phase II study is evaluating the efficacy of this compound in treating cataplexy in patients with narcolepsy type 1.
Experimental Methodologies
Detailed, step-by-step protocols for the following key experiments are summarized based on the available literature.
Radioligand Binding Assay
The binding affinity of this compound to H3 receptors is determined using a competitive radioligand binding assay. This typically involves incubating membranes prepared from cells expressing the recombinant human or rat H3 receptor with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The radioactivity is then measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Functional Assay
The inverse agonist activity of this compound is assessed using a GTPγS binding assay. This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. In the case of an inverse agonist, increasing concentrations of this compound are added to cell membranes containing the H3 receptor, and the resulting decrease in basal [35S]GTPγS binding is measured. This reduction in G protein activation in the absence of an agonist is indicative of inverse agonism.
In Vivo Microdialysis
To assess the effect of this compound on neurotransmitter levels in the brain, in vivo microdialysis is performed in freely moving rats. A microdialysis probe is surgically implanted into a specific brain region, such as the prefrontal cortex. Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after the administration of this compound. The concentrations of neurotransmitters in the dialysate are then quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
Sleep EEG in Orexin Knockout Mice
The wake-promoting and anti-cataplectic effects of this compound are evaluated in orexin knockout mice, a well-established animal model of narcolepsy. Animals are implanted with telemetric devices for the simultaneous recording of electroencephalography (EEG) and electromyography (EMG). After a recovery period, baseline sleep-wake patterns are recorded. This compound is then administered, and changes in the duration of wakefulness, NREM sleep, and REM sleep, as well as the frequency of cataplectic episodes, are analyzed.
Conclusion
This compound is a promising H3 receptor inverse agonist with a strong preclinical rationale for the treatment of narcolepsy. Its high potency, selectivity, and favorable safety profile, combined with demonstrated efficacy in animal models, support its ongoing clinical development. The data summarized in this guide highlight the key attributes of this compound and provide a foundation for further research and clinical investigation into its therapeutic potential.
References
- 1. suven.com [suven.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of SUVN-G3031: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SUVN-G3031, also known as Samelisant, is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist that has been developed as a potential therapeutic agent for sleep disorders such as narcolepsy.[1][2] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of SUVN-G3031, intended for researchers, scientists, and drug development professionals. The document details the scientific rationale behind its development, the multi-step chemical synthesis process, and the key in-vitro and in-vivo experimental protocols used for its characterization. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Introduction: The Rationale for an H3 Receptor Inverse Agonist
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system. Inverse agonists of the H3 receptor block its constitutive activity, leading to an increased release of these wake-promoting neurotransmitters. This mechanism of action forms the basis for the therapeutic potential of H3R inverse agonists in treating disorders of excessive daytime sleepiness, such as narcolepsy.[3] SUVN-G3031 was developed by Suven Life Sciences as a potent, selective, and orally bioavailable H3R inverse agonist with a favorable pharmacokinetic and safety profile.[1][4]
Discovery of SUVN-G3031
The discovery of SUVN-G3031 was the result of a systematic chemical optimization program aimed at identifying a clinical candidate with high potency, selectivity, and desirable drug-like properties. The lead optimization process focused on modifying a series of compounds to improve their affinity for the H3 receptor, enhance their pharmacokinetic profile, and minimize off-target effects. This effort culminated in the identification of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide, designated as SUVN-G3031.
Chemical Synthesis of SUVN-G3031
The chemical synthesis of SUVN-G3031 is a multi-step process that involves the preparation of key intermediates followed by their assembly to yield the final compound. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Synthetic Scheme
The synthesis of SUVN-G3031 can be conceptually divided into three main parts:
-
Synthesis of the piperidine core: N-alkylation of 4-hydroxypiperidine with cyclobutanone via reductive amination.
-
Synthesis of the aromatic amine intermediate: Preparation of 4-(2-morpholinoacetamido)phenol.
-
Coupling and final salt formation: Mitsunobu reaction to couple the piperidine and aromatic intermediates, followed by conversion to the dihydrochloride salt.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclobutylpiperidin-4-ol
-
To a solution of piperidin-4-ol (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add cyclobutanone (1.1 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is then added portion-wise.
-
The reaction is stirred at room temperature overnight.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield 1-cyclobutylpiperidin-4-ol, which may be purified by column chromatography.
Step 2: Synthesis of N-(4-hydroxyphenyl)-2-morpholinoacetamide
-
4-Aminophenol (1 equivalent) is reacted with 2-morpholinoacetic acid (1.1 equivalents) in the presence of a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane at room temperature.
-
A base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), is added to the mixture.
-
The reaction is stirred for 12-24 hours until completion.
-
The product is isolated by extraction and purified by crystallization or column chromatography to give N-(4-hydroxyphenyl)-2-morpholinoacetamide.
Step 3: Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031 free base)
-
N-(4-hydroxyphenyl)-2-morpholinoacetamide (1 equivalent) and 1-cyclobutylpiperidin-4-ol (1.2 equivalents) are dissolved in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
Triphenylphosphine (1.5 equivalents) is added to the solution.
-
The mixture is cooled to 0°C, and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the free base of SUVN-G3031.
Step 4: Formation of SUVN-G3031 Dihydrochloride
-
The purified free base of SUVN-G3031 is dissolved in a suitable solvent like ethyl acetate or methanol.
-
A solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to afford SUVN-G3031 as a dihydrochloride salt.
In-Vitro and In-Vivo Pharmacology
SUVN-G3031 has been extensively characterized through a series of in-vitro and in-vivo studies to determine its pharmacological properties.
In-Vitro Studies
4.1.1. Histamine H3 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of SUVN-G3031 for the human and rat H3 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor.
-
Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.
-
Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound (SUVN-G3031).
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
4.1.2. GTPγS Functional Assay
-
Objective: To determine the functional activity of SUVN-G3031 at the H3 receptor and to confirm its inverse agonist properties.
-
Methodology:
-
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. Inverse agonists decrease the basal level of [35S]GTPγS binding.
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are used.
-
Assay Conditions: Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of SUVN-G3031.
-
Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Separation: The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which represents the concentration of SUVN-G3031 that causes a 50% reduction in basal [35S]GTPγS binding.
-
In-Vivo Studies
4.2.1. Pharmacokinetic Studies in Rats
-
Objective: To evaluate the pharmacokinetic profile of SUVN-G3031 after oral administration.
-
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Dosing: A single oral dose of SUVN-G3031 is administered by gavage.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of SUVN-G3031 in the plasma samples is determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t1/2) are calculated.
-
Data Presentation
The following tables summarize the key quantitative data for SUVN-G3031.
Table 1: In-Vitro Binding Affinity and Functional Activity of SUVN-G3031
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human H3 | 8.73 nM | |
| Rat H3 | 9.8 nM | ||
| Functional Activity (IC50) | GTPγS Assay | 20 nM |
Table 2: Pharmacokinetic Properties of SUVN-G3031 in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax | Data not publicly available in detail | |
| Tmax | Data not publicly available in detail | |
| AUC | Adequate oral exposure observed | |
| Half-life (t1/2) | Favorable elimination half-life |
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H3 Receptor.
Experimental Workflow for SUVN-G3031 Evaluation
Caption: Experimental workflow for the evaluation of SUVN-G3031.
Conclusion
SUVN-G3031 is a promising clinical candidate for the treatment of narcolepsy, developed through a rigorous process of drug discovery and preclinical evaluation. Its potent and selective inverse agonist activity at the histamine H3 receptor, coupled with favorable pharmacokinetic properties, underscores its potential to address the unmet medical needs of patients with sleep-wake disorders. The detailed synthetic route and experimental protocols provided in this guide offer valuable insights for researchers in the field of medicinal chemistry and pharmacology.
References
- 1. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Samelisant (SUVN-G3031): A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist under investigation for the treatment of narcolepsy and other sleep-wake disorders.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinity, selectivity, pharmacokinetic properties, and effects on neurotransmitter systems. The information is compiled from extensive preclinical and clinical data, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles.[4] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters involved in wakefulness, such as dopamine and norepinephrine.[5] Inverse agonists of the H3 receptor, like this compound, block the constitutive activity of the receptor, leading to increased histaminergic neurotransmission and promoting wakefulness. This compound is being developed as a potential therapeutic option to address the unmet medical needs in the management of narcolepsy.
Mechanism of Action
This compound acts as a potent and selective inverse agonist at the histamine H3 receptor. As an inverse agonist, it not only blocks the action of the endogenous agonist histamine but also reduces the basal, constitutive activity of the H3 receptor. This leads to a disinhibition of histamine release from histaminergic neurons. Furthermore, by acting on H3 heteroreceptors, this compound also enhances the release of other key wake-promoting neurotransmitters, including norepinephrine and dopamine, in brain regions such as the prefrontal cortex.
Signaling Pathway of the Histamine H3 Receptor and this compound's Action
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (like histamine) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound counteracts this pathway, leading to an increase in cAMP levels and subsequent downstream signaling that promotes neuronal activity and neurotransmitter release.
Pharmacological Data
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to both human and rat histamine H3 receptors, with no significant inter-species variation. It exhibits high selectivity for the H3 receptor over a wide range of other receptors, ion channels, and transporters, indicating a low potential for off-target effects.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
|---|---|---|---|
| Histamine H3 | Human | 8.7 |
| Histamine H3 | Rat | 9.8 | |
Unlike some other H3 receptor antagonists like pitolisant, this compound shows no significant binding affinity for sigma 1 and 2 receptors.
Functional Activity
This compound's inverse agonist activity has been confirmed in functional assays. In GTPγS binding assays, this compound demonstrates the ability to inhibit the binding of GTPγS, a hallmark of inverse agonism at Gi/o-coupled receptors.
Table 2: Functional Activity of this compound
| Assay | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| GTPγS Binding | Human H3R | Inverse Agonist Activity | Confirmed | |
| Histamine-induced pEC50 shift | Human H3R | Kb (nM) | 1.3 |
| Histamine-induced pEC50 shift | Rat H3R | Kb (nM) | 1.1 | |
Neurochemical Effects
In vivo microdialysis studies in rats have shown that this compound significantly increases the extracellular levels of histamine, dopamine, and norepinephrine in the prefrontal cortex. Importantly, it does not alter dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse liability. This compound also increases acetylcholine levels in the cortex, which may contribute to its pro-cognitive effects.
Table 3: Effect of this compound on Neurotransmitter Levels
| Brain Region | Neurotransmitter | Effect | Reference |
|---|---|---|---|
| Prefrontal Cortex | Histamine | ↑ | |
| Prefrontal Cortex | Dopamine | ↑ | |
| Prefrontal Cortex | Norepinephrine | ↑ | |
| Cortex | Acetylcholine | ↑ | |
| Striatum | Dopamine | No change |
| Nucleus Accumbens | Dopamine | No change | |
Pharmacokinetics and Metabolism
This compound is characterized by good oral bioavailability and brain penetration. Phase 1 clinical studies in healthy volunteers have shown that it has a half-life ranging from 23 to 34 hours, supporting once-daily dosing. Peak plasma concentrations are reached approximately 3 hours after oral administration. The primary route of elimination is through renal excretion, with about 60% of the drug excreted unchanged. Studies have indicated that food, gender, and age do not have a clinically significant effect on the pharmacokinetics of this compound. Furthermore, this compound has a low potential for drug-drug interactions as it does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.
Table 4: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t1/2) | 23 - 34 hours | |
| Time to peak concentration (Tmax) | ~3 hours |
| Route of elimination | Primarily renal (~60% unchanged) | |
Preclinical Efficacy
In animal models of narcolepsy, such as orexin knockout mice, this compound has demonstrated robust wake-promoting effects, significantly increasing wakefulness and reducing non-rapid eye movement (NREM) sleep. It also significantly decreases the number of cataplectic episodes in these models. Additionally, this compound has shown pro-cognitive effects in various animal models of cognition.
Clinical Development and Safety
This compound has been evaluated in Phase 1 and Phase 2 clinical trials. In Phase 1 studies, it was found to be safe and well-tolerated in healthy volunteers at single oral doses up to 20 mg and multiple doses of 6 mg once daily for two weeks. The most commonly reported adverse events were dyssomnia, abnormal dreams, and hot flushes.
A Phase 2 proof-of-concept study in patients with narcolepsy demonstrated a statistically significant and clinically meaningful reduction in excessive daytime sleepiness as measured by the Epworth Sleepiness Scale (ESS). This compound was also safe and well-tolerated in this patient population. A subsequent Phase 2 study is underway to evaluate its efficacy in treating cataplexy in patients with narcolepsy type 1.
Experimental Protocols
The following are generalized protocols for key experiments used in the pharmacological characterization of H3 receptor ligands like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the H3 receptor.
GTPγS Binding Assay
This functional assay is used to determine whether a compound is an agonist, antagonist, or inverse agonist.
In Vivo Brain Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
Sleep EEG Recording in Mice
This method is used to assess the effects of a compound on sleep-wake states.
Conclusion
This compound is a potent and selective histamine H3 receptor inverse agonist with a promising pharmacological profile for the treatment of narcolepsy. Its mechanism of action, involving the enhancement of histaminergic and other wake-promoting neurotransmitter systems, is well-supported by preclinical data. Favorable pharmacokinetic properties and a good safety profile observed in early clinical trials further underscore its therapeutic potential. Ongoing clinical development will continue to elucidate the efficacy and safety of this compound as a novel treatment for narcolepsy and potentially other disorders characterized by excessive daytime sleepiness.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. suvenneuro.com [suvenneuro.com]
- 3. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. suven.com [suven.com]
- 5. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
Samelisant (SUVN-G3031): A Technical Guide to its Therapeutic Targets in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of samelisant (SUVN-G3031), a novel investigational drug, focusing on its mechanism of action, therapeutic targets, and potential applications in various Central Nervous System (CNS) disorders. It consolidates key preclinical and clinical data, details relevant experimental methodologies, and illustrates core concepts through signaling and workflow diagrams.
Executive Summary
This compound is a potent, selective, and orally bioavailable small molecule that acts as an inverse agonist at the histamine H3 receptor (H3R).[1] This receptor is a critical presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters involved in arousal, cognition, and sleep-wake cycles.[2] By blocking the constitutive activity of the H3R, this compound enhances the release of wake-promoting and pro-cognitive neurotransmitters, positioning it as a promising therapeutic agent for CNS disorders characterized by hypersomnolence and cognitive deficits.[1][2] Primary clinical development has focused on narcolepsy, with preclinical evidence also supporting its potential utility in cognitive disorders and Parkinson's disease.[1]
Core Therapeutic Target: The Histamine H3 Receptor (H3R)
The primary molecular target of this compound is the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.
-
Localization and Function : H3Rs are primarily located on the presynaptic terminals of neurons.
-
As Autoreceptors : On histaminergic neurons, H3Rs inhibit the synthesis and release of histamine.
-
As Heteroreceptors : On non-histaminergic neurons, H3Rs inhibit the release of other crucial neurotransmitters, including acetylcholine (ACh), norepinephrine (NE), and dopamine (DA).
-
-
Constitutive Activity : The H3R exhibits high constitutive (agonist-independent) activity, meaning it is partially "on" even in the absence of histamine. This tonic inhibitory activity suppresses neurotransmitter release.
This compound acts as an inverse agonist , not just a neutral antagonist. This means it binds to the H3R and reduces its basal, constitutive activity, thereby disinhibiting the presynaptic terminal and leading to a more robust increase in neurotransmitter release than a neutral antagonist would.
Mechanism of Action: Signaling and Neurochemical Effects
The therapeutic effects of this compound are a direct consequence of its inverse agonism at the H3R, which initiates a cascade of neurochemical changes in specific brain regions.
Signaling Pathway
As a Gi/o-coupled receptor, the activation of H3R (either by histamine or through its constitutive activity) leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels. This compound's binding counteracts this inhibitory signaling. This disinhibition is the primary mechanism that enhances the release of multiple neurotransmitters.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine 3 receptor inverse agonist this compound (SUVN-G3031): Pharmacological characterization of an investigational agent for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Samelisant (SUVN-G3031): A Technical Guide to its Effects on Histamine, Dopamine, and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Samelisant (SUVN-G3031) is a potent, selective, and orally bioavailable histamine H3 receptor (H3R) inverse agonist.[1][2] By targeting the constitutively active H3 autoreceptor, this compound effectively disinhibits the synthesis and release of histamine in the central nervous system. This primary action subsequently triggers a cascade of downstream effects, most notably the increased release of key wakefulness-promoting neurotransmitters, including dopamine and norepinephrine, in specific brain regions.[1][2] Preclinical evidence strongly supports its role in modulating these monoaminergic systems, providing a neurochemical basis for its therapeutic potential in disorders of excessive daytime sleepiness, such as narcolepsy.[1] This guide provides an in-depth technical overview of the pharmacological effects of this compound on histamine, dopamine, and norepinephrine, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
The histamine H3 receptor is a Gi/o-protein coupled receptor that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release through a negative feedback loop. It also functions as a heteroreceptor on non-histaminergic neurons, where it similarly inhibits the release of other neurotransmitters, including dopamine and norepinephrine. The H3 receptor exhibits high constitutive activity, meaning it maintains a basal level of inhibitory signaling even in the absence of its endogenous agonist, histamine.
This compound functions as an inverse agonist , not merely blocking the receptor like a neutral antagonist, but actively binding to it and suppressing its basal, constitutive activity. This action effectively "cuts the brakes" on the inhibitory tone maintained by the H3 receptor. The consequences are twofold:
-
On Histaminergic Neurons: By inhibiting the H3 autoreceptor's constitutive activity, this compound increases the synthesis and release of histamine. This is evidenced by dose-dependent increases in the brain metabolite of histamine, tele-methylhistamine.
-
On Dopaminergic and Noradrenergic Neurons: By inhibiting H3 heteroreceptors located on these neurons, this compound removes the tonic inhibition, leading to increased release of dopamine and norepinephrine, specifically within the cerebral cortex.
This dual mechanism, which enhances levels of three major wakefulness-promoting neurotransmitters, underpins the rationale for developing this compound for conditions like narcolepsy.
Quantitative Data
The following tables summarize the key quantitative parameters defining this compound's interaction with the H3 receptor and its downstream effects.
Table 1: Receptor Binding Affinity
This table details the binding affinity of this compound for human and rat H3 receptors, determined by radioligand displacement assays. The low nanomolar Ki values indicate high-affinity binding.
| Parameter | Species | Value (nM) | Reference(s) |
| Ki (Inhibition Constant) | Human (hH3R) | 8.7 | |
| Rat (rH3R) | 9.8 | ||
| Kb (Equilibrium Dissociation Constant) | Human (hH3R) | 1.3 | |
| Rat (rH3R) | 1.1 |
Ki values indicate high potency with no significant inter-species differences. Kb values were deduced from pA2 values in functional assays.
Table 2: Functional Activity (Inverse Agonism)
This table shows the functional activity of this compound, demonstrating its ability to antagonize histamine's effect. The data is derived from GTPγS binding assays.
| Parameter | Species | Condition | Value | Reference(s) |
| Histamine pEC50 | Human | Baseline | 8.5 | |
| Human | + 1 nM this compound | 8.2 | ||
| Human | + 10 nM this compound | 7.3 | ||
| Human | + 100 nM this compound | 6.2 | ||
| Histamine pEC50 | Rat | Baseline | 8.2 | |
| Rat | + 1 nM this compound | 7.9 | ||
| Rat | + 10 nM this compound | 7.4 | ||
| Rat | + 100 nM this compound | 6.4 |
The rightward shift (decrease) in histamine pEC50 in the presence of increasing concentrations of this compound confirms its competitive binding and functional antagonism at the H3 receptor.
Table 3: In Vivo Neurochemical Effects in Rat Cerebral Cortex
This table summarizes the observed effects of this compound on extracellular neurotransmitter levels in the rat prefrontal cortex, as measured by in vivo microdialysis.
| Neurotransmitter | Doses (p.o.) | Observed Effect in Cerebral Cortex | Effect in Striatum / Nucleus Accumbens | Reference(s) |
| Histamine | 10, 30 mg/kg | Significant, dose-dependent increase (measured via tele-methylhistamine) | Not Reported | |
| Dopamine (DA) | 10, 30 mg/kg | Significant, dose-dependent increase, reaching approx. 250% of baseline at 30 mg/kg. | No significant effect | |
| Norepinephrine (NE) | 10, 30 mg/kg | Significant, dose-dependent increase, reaching approx. 350% of baseline at 30 mg/kg. | Not Reported |
Quantitative estimates are based on graphical data presented in Nirogi et al., 2021. The lack of effect on dopamine in the striatum and nucleus accumbens suggests a lower potential for abuse liability.
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments cited. Note: These represent standardized protocols, as the complete, detailed methods from the primary preclinical studies were not fully available in the public domain.
H3 Receptor Radioligand Binding Assay
This assay quantifies the affinity of this compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation : Membranes from HEK293 cells stably expressing recombinant human or rat H3 receptors are prepared. Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the final assay buffer.
-
Competitive Binding Incubation : The assay is performed in a 96-well plate format. To each well, the following are added:
-
Cell membrane preparation.
-
A fixed concentration of the H3R agonist radioligand, typically [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, a high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit is used instead of this compound.
-
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
-
Quantification : The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, plotting the percentage of specifically bound radioligand against the concentration of this compound. A non-linear regression analysis is used to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It is used to determine if a ligand is an agonist, antagonist, or inverse agonist.
-
Membrane and Reagent Preparation : H3R-expressing cell membranes are prepared as described above. The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.
-
Assay Incubation : In a 96-well plate, membranes are pre-incubated with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Stimulation and Labeling : The reaction is initiated by adding a solution containing the agonist (e.g., histamine, for antagonist determination) and [35S]GTPγS (final concentration ~0.1 nM).
-
To measure inverse agonism : No agonist is added. A decrease in basal [35S]GTPγS binding in the presence of this compound indicates inverse agonist activity.
-
To measure antagonism : Concentration-response curves for histamine are generated in the absence and presence of fixed concentrations of this compound.
-
-
Termination and Filtration : The reaction is incubated for 30-60 minutes at 30°C and terminated by rapid filtration, as described for the binding assay.
-
Data Analysis : Radioactivity is quantified by scintillation counting. For inverse agonism, the percentage decrease from basal activity is calculated. For antagonism, the shift in the histamine EC50 is analyzed using a Schild plot to determine the pA2 value, from which the Kb can be derived.
In Vivo Microdialysis
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Surgical Implantation : Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed several days to recover.
-
Probe Insertion and Perfusion : On the day of the experiment, a microdialysis probe (e.g., 4 mm membrane) is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.5 µL/min).
-
Baseline Sampling : The system is allowed to equilibrate for 2-3 hours. Following equilibration, several baseline dialysate samples are collected at fixed intervals (e.g., every 20 minutes) to ensure stable neurotransmitter levels.
-
Drug Administration : this compound (e.g., 10 or 30 mg/kg) or vehicle is administered orally (p.o.).
-
Post-Administration Sampling : Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter concentrations over time.
-
Neurochemical Analysis : The collected dialysate samples are immediately analyzed or stored at -80°C. The concentrations of dopamine, norepinephrine, and histamine metabolites are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The system is calibrated with standard solutions of known concentrations for each analyte. Data are typically expressed as a percentage change from the average baseline concentration.
Conclusion
This compound is a high-affinity histamine H3 receptor inverse agonist that effectively increases histaminergic, dopaminergic, and noradrenergic neurotransmission in the cerebral cortex. This neurochemical profile is achieved by blocking the constitutive inhibitory activity of H3 autoreceptors and heteroreceptors. The quantitative binding and functional data confirm its potency and mechanism of action. In vivo microdialysis studies provide direct evidence of its ability to modulate key neurotransmitter systems associated with wakefulness and cognition. These preclinical findings establish a strong pharmacological basis for the ongoing clinical development of this compound as a novel therapeutic for narcolepsy and other disorders characterized by excessive daytime sleepiness.
References
Samelisant's Role in Wakefulness and Sleep-Wake Cycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samelisant (SUVN-G3031) is a potent and selective histamine H3 (H3) receptor inverse agonist currently under investigation for the treatment of sleep-wake disorders, most notably narcolepsy. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action in promoting wakefulness, and its effects on the sleep-wake cycle. We will delve into the preclinical and clinical data, detailing the experimental protocols and presenting quantitative findings in a structured format. Furthermore, this guide will visualize the key signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's role in sleep medicine.
Introduction: The Histaminergic System and Wakefulness
The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating arousal and maintaining wakefulness. Histaminergic neurons project widely throughout the brain, releasing histamine, which acts on four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The H3 receptor is a presynaptic autoreceptor that provides negative feedback on histamine synthesis and release. It also functions as a heteroreceptor, inhibiting the release of other key wake-promoting neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1][2] Consequently, blocking the H3 receptor is a promising therapeutic strategy to enhance wakefulness and alleviate excessive daytime sleepiness (EDS).
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist at the H3 receptor.[3] Its inverse agonism not only blocks the receptor but also inhibits its constitutive activity, leading to a robust increase in the release of histamine and other neurotransmitters involved in arousal.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound exerts its wake-promoting effects by acting as an inverse agonist at the histamine H3 receptor. This mechanism involves two key actions:
-
Antagonism of Agonist Binding: this compound competitively blocks the binding of endogenous histamine to the H3 receptor, thereby preventing the agonistic effects that lead to the inhibition of neurotransmitter release.
-
Inhibition of Constitutive Activity: The H3 receptor exhibits a degree of constitutive (agonist-independent) activity. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, thus reducing this basal inhibitory tone on neurotransmitter release.
This dual action results in a significant increase in the synaptic concentrations of histamine, norepinephrine, and dopamine in key brain regions associated with wakefulness and arousal, such as the cerebral cortex.[3][4]
Signaling Pathway of the Histamine H3 Receptor and the Effect of this compound
The histamine H3 receptor is coupled to the Gαi/o family of G proteins. Agonist binding to the H3 receptor initiates a signaling cascade that ultimately suppresses neuronal activity. This compound, by its inverse agonist action, counteracts this pathway.
Caption: Histamine H3 Receptor Signaling Pathway and this compound's Point of Intervention.
Preclinical Pharmacology
Extensive preclinical studies in various animal models have demonstrated the wake-promoting and anti-cataplectic potential of this compound.
Receptor Binding and Functional Activity
This compound exhibits high affinity and selectivity for the histamine H3 receptor.
| Parameter | Human H3R | Rat H3R | Reference(s) |
| Binding Affinity (Ki) | 8.7 nM | 9.8 nM | |
| Functional Activity | Inverse Agonist | Inverse Agonist |
Table 1: this compound Receptor Binding Affinity and Functional Activity.
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of this compound for the human and rat H3 receptors.
-
Method:
-
Membrane preparations from cells expressing either human or rat H3 receptors were used.
-
Membranes were incubated with a fixed concentration of the radioligand [3H]Nα-methylhistamine and varying concentrations of this compound.
-
After incubation, bound and unbound radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional activity of this compound at the H3 receptor.
-
Method:
-
Membrane preparations containing the H3 receptor were incubated with this compound in the presence of GDP and [35S]GTPγS.
-
As an inverse agonist, this compound decreases the basal level of G-protein activation, leading to a reduction in the binding of [35S]GTPγS.
-
The amount of bound [35S]GTPγS was measured by scintillation counting.
-
A decrease in [35S]GTPγS binding in the presence of this compound indicates inverse agonist activity.
-
In Vivo Neurochemical Effects
In vivo microdialysis studies in rats have shown that this compound significantly increases the extracellular levels of key wake-promoting neurotransmitters in the prefrontal cortex.
| Neurotransmitter | Change from Baseline | Animal Model | Reference(s) |
| Histamine | Significant Increase | Rat | |
| Norepinephrine | Significant Increase | Rat | |
| Dopamine | Significant Increase | Rat |
Table 2: Effect of this compound on Neurotransmitter Levels in the Rat Prefrontal Cortex.
Experimental Protocols
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving rats.
-
Method:
-
A microdialysis probe was stereotaxically implanted into the prefrontal cortex of anesthetized rats.
-
Following a recovery period, the probe was perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Dialysate samples were collected at regular intervals before and after oral administration of this compound.
-
The concentrations of histamine, dopamine, and norepinephrine in the dialysate were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Effects on Sleep-Wake Architecture
Sleep electroencephalography (EEG) studies in orexin knockout mice, a well-established animal model of narcolepsy, have demonstrated the potent wake-promoting and anti-cataplectic effects of this compound.
| Sleep/Wake State | Effect of this compound (10 and 30 mg/kg, p.o.) | Animal Model | Reference(s) |
| Wakefulness | Significant Increase | Orexin Knockout Mice | |
| NREM Sleep | Concomitant Decrease | Orexin Knockout Mice | |
| Direct REM Sleep Onset (DREM) Episodes | Significant Decrease | Orexin Knockout Mice |
Table 3: Effects of this compound on Sleep-Wake Parameters in Orexin Knockout Mice.
Experimental Protocols
Caption: Experimental Workflow for Sleep EEG Studies in Orexin Knockout Mice.
-
Method:
-
Orexin knockout mice were surgically implanted with electrodes for EEG and electromyography (EMG) recording.
-
Following a recovery period, mice were habituated to the recording chambers.
-
Baseline sleep-wake patterns were recorded for 24 hours.
-
This compound or vehicle was administered orally at the beginning of the dark (active) phase.
-
EEG and EMG signals were continuously recorded and subsequently scored for wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep, and cataplectic episodes.
-
Clinical Development in Narcolepsy
This compound has been evaluated in a Phase 2, double-blind, placebo-controlled clinical trial for the treatment of excessive daytime sleepiness in adult patients with narcolepsy (with or without cataplexy) (NCT04072380).
Study Design
-
Population: Adult patients (18-65 years) diagnosed with narcolepsy.
-
Intervention: this compound (2 mg or 4 mg) or placebo administered orally once daily for 2 weeks.
-
Primary Endpoint: Change from baseline in the Epworth Sleepiness Scale (ESS) total score at Week 2.
-
Secondary Endpoints: Change from baseline in the Maintenance of Wakefulness Test (MWT) and Clinical Global Impression of Severity (CGI-S) scores.
Clinical Efficacy
The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in EDS.
| Endpoint | This compound (Combined Doses) vs. Placebo | p-value | Reference(s) |
| Change in ESS Total Score | -2.1 point reduction | <0.024 | |
| Change in CGI-S Score | Statistically significant improvement | - | |
| Change in MWT Score | Not statistically significant | - |
Table 4: Key Efficacy Results from the Phase 2 Study of this compound in Narcolepsy.
Safety and Tolerability
This compound was generally safe and well-tolerated in the Phase 2 study. The most common treatment-emergent adverse events were insomnia, abnormal dreams, nausea, and hot flush.
Experimental Protocols
-
Objective: To objectively assess sleep patterns and the severity of daytime sleepiness in narcolepsy patients.
-
Method:
-
Overnight PSG was conducted to rule out other sleep disorders and ensure adequate sleep prior to the MSLT. PSG monitoring includes EEG, EOG (electrooculogram), EMG (electromyogram), ECG (electrocardiogram), respiratory effort, airflow, and oxygen saturation.
-
The MSLT was performed the following day, consisting of a series of scheduled naps to measure the time it takes for the patient to fall asleep (sleep latency) and the occurrence of sleep-onset REM periods (SOREMPs).
-
Caption: Workflow of the Phase 2 Clinical Trial of this compound in Narcolepsy.
Pharmacokinetics
Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Population | Reference(s) |
| Tmax (Time to Peak Concentration) | ~3 hours | Healthy Volunteers | |
| t1/2 (Half-life) | 23-34 hours | Healthy Volunteers | |
| Route of Elimination | Primarily renal excretion (~60%) | Healthy Volunteers | |
| Food, Gender, and Age Effect | No significant effect on pharmacokinetics | Healthy Volunteers |
Table 5: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers.
Conclusion
This compound, a potent and selective histamine H3 receptor inverse agonist, has demonstrated a strong potential as a novel therapeutic agent for the treatment of narcolepsy and other disorders of excessive sleepiness. Its mechanism of action, leading to increased levels of wake-promoting neurotransmitters, is well-supported by preclinical neurochemical and electrophysiological data. The positive results from the Phase 2 clinical trial, showing a significant reduction in subjective sleepiness, further validate its therapeutic promise. Future clinical development will continue to elucidate the full potential of this compound in the management of sleep-wake cycle disorders.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Samelisant (SUVN-G3031): A Technical Review of its Development and Clinical Potential
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Samelisant (SUVN-G3031) is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist currently under development for the treatment of narcolepsy. This technical guide provides a comprehensive review of its pharmacological profile, mechanism of action, preclinical data, and clinical trial results. This compound's ability to modulate central nervous system histamine levels, as well as other key neurotransmitters, positions it as a promising therapeutic agent for disorders of excessive daytime sleepiness. This document summarizes key quantitative data in structured tables, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through Graphviz diagrams to offer a thorough understanding of this compound's development and clinical potential.
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other debilitating symptoms.[1] Current treatment options often have limitations, including side effects and incomplete efficacy.[2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters involved in wakefulness, such as dopamine and norepinephrine.[3][4] As an inverse agonist of the H3 receptor, this compound inhibits the constitutive activity of the receptor, leading to increased synthesis and release of histamine, thereby promoting wakefulness.[3] Developed by Suven Life Sciences, this compound (SUVN-G3031) has demonstrated a favorable preclinical profile and has shown promising results in clinical trials for the treatment of narcolepsy.
Mechanism of Action
This compound acts as a potent and selective inverse agonist at the histamine H3 receptor. These receptors are primarily located on presynaptic nerve terminals in the central nervous system. As autoreceptors on histaminergic neurons, they inhibit the release of histamine. As heteroreceptors on non-histaminergic neurons, they modulate the release of other neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
By acting as an inverse agonist, this compound not only blocks the binding of histamine to the H3 receptor but also reduces its basal, constitutive activity. This leads to a disinhibition of histamine release from histaminergic neurons. The increased synaptic histamine concentration subsequently enhances the activity of wake-promoting neuronal circuits. Furthermore, by blocking H3 heteroreceptors, this compound facilitates the release of other wakefulness-associated neurotransmitters in brain regions like the cerebral cortex.
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high binding affinity for both human and rat histamine H3 receptors, with minimal variation between species. It exhibits high selectivity for the H3 receptor over a wide range of other receptors, ion channels, and transporters, suggesting a low potential for off-target effects.
| Receptor | Species | Binding Affinity (Ki) |
| Histamine H3 | Human | 8.7 nM |
| Histamine H3 | Rat | 9.8 nM |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical species and humans.
| Species | Parameter | Value |
| Human | Elimination Half-life | 23-34 hours |
| Human | Time to Peak Concentration (Tmax) | ~3 hours |
| Human | Route of Elimination | Primarily renal excretion (~60%) |
Preclinical Studies
Neurochemical Modulation
In vivo microdialysis studies in rats have shown that this compound significantly increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex. Notably, it does not affect dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse.
Wake-Promoting and Anti-Cataplectic Effects
In orexin knockout mice, a well-established animal model of narcolepsy, oral administration of this compound (10 and 30 mg/kg) produced a significant increase in wakefulness and a corresponding decrease in NREM sleep. The compound also demonstrated anti-cataplectic effects by significantly reducing the number of direct REM sleep onset (DREM) episodes.
Clinical Development
Phase 2 Clinical Trial (NCT04072380)
A Phase 2, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in adult patients with narcolepsy with or without cataplexy.
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Patient Population | 171-190 adult patients (18-65 years) with narcolepsy (with or without cataplexy) |
| ESS score ≥12 and mean MWT <12 min at baseline | |
| Treatment Arms | This compound 2 mg, this compound 4 mg, Placebo (1:1:1 ratio) |
| Treatment Duration | Once daily for 2 weeks |
| Primary Endpoint | Change from baseline in Epworth Sleepiness Scale (ESS) score at Week 2 |
| Secondary Endpoints | Change from baseline in Maintenance of Wakefulness Test (MWT), Clinical Global Impression – Severity (CGI-S), Patient Global Impression of Change (PGI-C), and Clinical Global Impression of Change (CGI-C) scores at Week 2 |
Efficacy Results
The study met its primary endpoint, with this compound demonstrating a statistically significant and clinically meaningful reduction in excessive daytime sleepiness as measured by the ESS total score compared to placebo.
| Endpoint | Result |
| Primary Endpoint (Change in ESS) | Statistically significant reduction of 2.1 points compared to placebo (p<0.024) |
| Secondary Endpoints | Statistically significant improvements in CGI-S, PGI-C, and CGI-C |
Safety and Tolerability
This compound was generally safe and well-tolerated in the Phase 2 trial. The most commonly reported adverse events (in ≥5% of patients in any treatment group) were insomnia, abnormal dreams, nausea, and hot flush. No serious adverse events or deaths were reported.
Experimental Protocols
In Vivo Microdialysis
-
Objective: To evaluate the effect of this compound on neurotransmitter levels in the rat brain.
-
Methodology:
-
Male Wistar rats were surgically implanted with guide cannulae targeting the cerebral cortex.
-
Following a recovery period, a microdialysis probe was inserted through the guide cannula.
-
The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Dialysate samples were collected at regular intervals before and after oral administration of this compound or vehicle.
-
Neurotransmitter levels (histamine, dopamine, norepinephrine) in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Sleep EEG in Orexin Knockout Mice
-
Objective: To assess the wake-promoting and anti-cataplectic effects of this compound.
-
Methodology:
-
Orexin knockout mice were surgically implanted with telemetric devices for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
After a recovery period, baseline sleep-wake patterns were recorded.
-
Mice were orally administered this compound (e.g., 10 and 30 mg/kg) or vehicle.
-
EEG and EMG data were continuously recorded for a defined period post-dosing.
-
Sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplectic events (DREMs) were scored and analyzed.
-
Conclusion
This compound is a promising new therapeutic agent for the treatment of narcolepsy. Its mechanism of action as a potent and selective histamine H3 receptor inverse agonist provides a strong rationale for its wake-promoting effects. Preclinical studies have demonstrated its ability to modulate key neurotransmitters involved in arousal and to improve symptoms in a relevant animal model of narcolepsy. The positive results from the Phase 2 clinical trial, demonstrating both statistically significant and clinically meaningful improvements in excessive daytime sleepiness with a favorable safety profile, support its continued development. Further investigation in Phase 3 studies is warranted to fully establish the clinical potential of this compound as a novel treatment for narcolepsy.
References
- 1. This compound (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Samelisant In Vitro Radioligand Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samelisant (SUVN-G3031) is a potent and selective inverse agonist of the histamine H3 receptor (H3R).[1][2] The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As an inverse agonist, this compound inhibits the constitutive activity of the H3 receptor, leading to increased levels of histamine and other neurotransmitters like dopamine and norepinephrine in the brain. This mechanism of action underlies its potential therapeutic applications in sleep-related disorders such as narcolepsy.[1] Accurate characterization of the binding affinity of this compound to the H3 receptor is crucial for understanding its pharmacological profile. This document provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity (Ki) of this compound for the human and rat H3 receptors.
Data Presentation
The binding affinity of this compound for the human and rat histamine H3 receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Human H3 | [3H]Nα-methylhistamine | 8.7 | |
| This compound | Rat H3 | [3H]Nα-methylhistamine | 9.8 |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing the basal level of signaling that occurs even in the absence of an agonist. This leads to an increase in the synthesis and release of histamine from histaminergic neurons.
Experimental Protocols
Objective:
To determine the binding affinity (Ki) of this compound for the human or rat histamine H3 receptor using a competitive radioligand binding assay.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH).
-
Test Compound: this compound.
-
Non-specific Binding Control: (R)-α-methylhistamine or another suitable H3 receptor ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4.
-
Scintillation Cocktail: (e.g., Betaplate Scint).
-
Protein Assay Kit: (e.g., Pierce BCA Protein Assay Kit).
-
Equipment:
-
Cell culture flasks and reagents.
-
Homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well plates.
-
Plate shaker.
-
Filtration apparatus (e.g., 96-well harvester).
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethylenimine (PEI).
-
Scintillation counter (e.g., Wallac TriLux 1450 MicroBeta counter).
-
Experimental Workflow Diagram
Step-by-Step Methodology:
1. Membrane Preparation: a. Culture HEK293 cells stably expressing the H3 receptor to confluency. b. Harvest the cells and wash with ice-cold PBS. c. Centrifuge the cell suspension to obtain a cell pellet. d. Resuspend the pellet in ice-cold lysis buffer and homogenize. e. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris. f. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes. g. Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation step. h. Resuspend the final membrane pellet in assay buffer. i. Determine the protein concentration of the membrane preparation using a BCA protein assay. j. Store the membrane aliquots at -80°C until use.
2. Radioligand Binding Assay (Competition Assay): a. On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer. b. Prepare serial dilutions of the test compound, this compound. c. In a 96-well plate, add the following to each well in a final volume of 250 µL:
- 50 µL of the appropriate dilution of this compound or buffer (for total binding) or a saturating concentration of a non-labeled ligand like (R)-α-methylhistamine (for non-specific binding).
- 50 µL of [3H]Nα-methylhistamine (at a concentration near its Kd, typically 1 nM).
- 150 µL of the membrane preparation (containing 50-100 µg of protein). d. Incubate the plate with gentle agitation for 60 minutes at 30°C. e. Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% PEI using a 96-well harvester. f. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand. g. Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
3. Data Analysis: a. Subtract the non-specific binding counts from all other measurements to obtain specific binding. b. Plot the specific binding as a function of the logarithm of the this compound concentration. c. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + ([L]/Kd))
- Where:
- [L] is the concentration of the radioligand used.
- Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Conclusion
This protocol provides a robust and reliable method for determining the in vitro binding affinity of this compound for the histamine H3 receptor. The quantitative data and understanding of the experimental methodology are essential for the continued research and development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process, aiding in the comprehension and execution of these studies.
References
Application Notes and Protocols for the Use of Samelisant in Orexin Knockout Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samelisant (SUVN-G3031) is a potent and selective histamine H3 (H3) receptor inverse agonist that has demonstrated efficacy in preclinical models of narcolepsy.[1][2] Orexin knockout (KO) mice are a widely used animal model for narcolepsy, as the loss of the neuropeptide orexin results in a phenotype that closely mimics human narcolepsy, including excessive daytime sleepiness and cataplexy-like episodes.[3][4] These application notes provide a comprehensive overview of the use of this compound in orexin KO mice, including its mechanism of action, detailed experimental protocols, and a summary of key findings.
This compound acts by blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, leading to increased histamine release in the brain.[1] Enhanced histaminergic neurotransmission promotes wakefulness and vigilance. In orexin KO mice, which lack the critical wake-promoting signals from orexin neurons, augmenting the histaminergic system with this compound has been shown to be an effective strategy to alleviate narcoleptic symptoms.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound on sleep-wake architecture and cataplexy-like episodes in orexin knockout mice.
| Treatment Group | Dose (mg/kg, p.o.) | Total Wakefulness | Non-Rapid Eye Movement (NREM) Sleep | Direct REM Sleep Onset (DREM) Episodes / Cataplexy |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 10 | Significant Increase | Significant Decrease | Significant Decrease |
| This compound | 30 | Significant Increase | Significant Decrease | Significant Decrease |
Table 1: Effects of this compound on Sleep-Wake States and Cataplexy in Orexin Knockout Mice. Data are summarized from studies demonstrating a significant increase in wakefulness and a concomitant decrease in NREM sleep following oral administration of this compound. This compound also significantly reduced the number of DREM episodes, which are considered a mouse analog of cataplexy.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
Animals
-
Species: Mus musculus (Mouse)
-
Strain: Orexin/ataxin-3 transgenic mice or other validated orexin knockout lines on a C57BL/6J background are commonly used.
-
Sex: Male mice are frequently used to avoid hormonal cycle variations.
-
Housing: Mice should be individually housed in a temperature- and light-controlled environment (e.g., 12:12 light-dark cycle) with ad libitum access to food and water.
EEG/EMG Electrode Implantation Surgery
This protocol is for the surgical implantation of electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals for sleep-wake analysis.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Preparation: Place the anesthetized mouse in a stereotaxic frame. Shave and sterilize the surgical area on the scalp.
-
Electrode Placement:
-
EEG Electrodes: Drill small burr holes through the skull over the frontal and parietal cortices. Screw in stainless steel electrodes, ensuring they touch the dura mater without piercing it.
-
EMG Electrodes: Insert a pair of fine, insulated wires into the nuchal (neck) muscles to record muscle tone.
-
-
Headmount Assembly: Secure the electrodes to a headmount connector using dental cement.
-
Post-operative Care: Administer analgesics as required and allow the mice to recover for at least one to two weeks before starting experiments.
This compound Formulation and Administration
-
Formulation: this compound for oral administration (p.o.) is typically dissolved or suspended in a suitable vehicle. A common vehicle is a mixture of 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily.
-
Dosage: Effective doses in orexin knockout mice have been reported to be 10 mg/kg and 30 mg/kg.
-
Administration:
-
Weigh the mouse to determine the correct volume of the drug solution to administer.
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle (e.g., 20-22 gauge for adult mice).
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Alternatively, for voluntary oral administration, the drug can be incorporated into a palatable jelly, which the mice are trained to consume.
-
EEG/EMG Recording and Data Acquisition
-
Habituation: Before baseline recordings, connect the mice to the recording cables and allow them to habituate to the setup for several days.
-
Recording Schedule:
-
Baseline: Record EEG/EMG data for at least 24 hours to establish a baseline sleep-wake pattern.
-
Post-administration: Administer this compound or vehicle at the beginning of the light or dark cycle, depending on the experimental design, and record for a subsequent period (e.g., 6-24 hours).
-
-
Data Acquisition System: Use a computerized data acquisition system to record and digitize the EEG and EMG signals.
Data Analysis: Sleep Scoring and Cataplexy Identification
-
Sleep Stage Scoring:
-
Divide the recording into 10-second epochs.
-
Visually score each epoch as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (very low EMG activity).
-
-
-
Cataplexy-Like Episode (Direct REM Sleep Onset - DREM) Identification:
-
Identify episodes of abrupt transitions from wakefulness to a state with REM sleep-like characteristics (low-amplitude, theta-dominant EEG and muscle atonia).
-
A consensus definition for murine cataplexy includes an abrupt episode of nuchal atonia lasting at least 10 seconds, with the mouse being immobile and the EEG dominated by theta activity. The episode must be preceded by at least 40 seconds of wakefulness.
-
Conclusion
The use of this compound in orexin knockout mice provides a robust preclinical model for evaluating potential treatments for narcolepsy. The protocols outlined above offer a framework for conducting these studies, from surgical preparation to data analysis. The significant increase in wakefulness and reduction in cataplexy-like episodes observed with this compound administration underscore the therapeutic potential of targeting the histaminergic system in orexin-deficient states. Researchers and drug development professionals can utilize this information to further investigate the efficacy and mechanisms of this compound and other H3 receptor inverse agonists.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Samelisant Administration and Dosage in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Samelisant (SUVN-G3031), a potent and selective histamine H3 (H3) receptor inverse agonist, in preclinical rat studies. The included protocols are designed to guide researchers in replicating key experiments to assess the pharmacological effects of this compound.
Overview of this compound
This compound is an investigational drug that acts as an inverse agonist at the H3 receptor.[1][2] By blocking this presynaptic autoreceptor, this compound enhances the release of several key neurotransmitters in the brain, including histamine, acetylcholine, dopamine, and norepinephrine.[2][3][4] This mechanism of action underlies its potential therapeutic applications in cognitive disorders and sleep-related conditions like narcolepsy. Preclinical studies in rats have demonstrated its efficacy in various models of cognition and wakefulness.
Pharmacological Profile
This compound exhibits a high binding affinity for both human and rat H3 receptors, with minimal differences between species, making the rat a relevant model for preclinical evaluation. It displays inverse agonist activity and is highly selective for the H3 receptor over a wide range of other targets.
Table 1: In Vitro Pharmacological Properties of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human H3R | 8.7 nM | |
| Rat H3R | 9.8 nM | ||
| Functional Activity | H3 Receptor | Inverse Agonist |
Pharmacokinetics and Brain Penetration
While specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) in rats are not extensively detailed in the reviewed literature, this compound is described as having desired pharmacokinetic properties, being orally bioavailable, and demonstrating favorable brain penetration in preclinical species. One study on a series of related compounds, including the clinical candidate that would become this compound, mentioned "adequate oral exposures and favorable elimination half-lives both in rats and dogs."
Administration and Dosage in Rat Models
This compound is predominantly administered orally (p.o.) in rat studies. The dosage ranges are dependent on the specific application and experimental model being investigated.
Table 2: Recommended Oral Dosages of this compound in Rat Studies
| Experimental Model | Dosage Range (p.o.) | Observed Effects | Reference(s) |
| Cognitive Enhancement | 0.3 - 3 mg/kg | Pro-cognitive effects in social and object recognition tasks. | |
| Neurochemical Analysis (Microdialysis) | 10 - 20 mg/kg | Increased cortical levels of acetylcholine. | |
| 10 and 30 mg/kg | Increased cortical levels of histamine, dopamine, and norepinephrine. | ||
| (R)-α-methylhistamine-induced Dipsogenia | Not specified | Blockade of induced water intake. |
Experimental Protocols
The following are detailed protocols for key experiments cited in this compound research involving rats.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol is for measuring extracellular neurotransmitter levels in the rat cortex following this compound administration.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis in rats.
Protocol:
-
Animals: Male Wistar rats are typically used.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex). Secure the cannula with dental cement.
-
Recovery: Allow the animal to recover for several days post-surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable neurotransmitter levels.
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 10 or 20 mg/kg).
-
Post-Dose Collection: Continue collecting dialysate samples at the same intervals for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysates for neurotransmitter content using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.
(R)-α-methylhistamine-induced Dipsogenia
This model assesses the functional antagonism of H3 receptors by this compound.
Signaling Pathway of H3 Receptor Antagonism
Caption: this compound blocks RAMH-induced dipsogenia.
Protocol:
-
Animals: Male Wistar rats are suitable for this study.
-
Acclimation: Individually house the rats and acclimate them to the experimental conditions.
-
Fasting: Food and water deprive the animals for a set period before the experiment (e.g., 12-24 hours).
-
This compound Pre-treatment: Administer this compound orally at various doses.
-
H3R Agonist Administration: After a specific pre-treatment time, administer (R)-α-methylhistamine (RAMH), a selective H3 receptor agonist, to induce drinking behavior.
-
Observation: Immediately after RAMH administration, provide access to water and measure the cumulative water intake over a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the water intake in this compound-treated groups to a vehicle-treated control group to determine the dose-dependent blockade of the dipsogenic effect.
Cognitive Function Assessment
This task evaluates non-spatial memory.
Protocol:
-
Apparatus: A square open-field box (e.g., 50 x 50 x 30.5 cm).
-
Habituation: Allow each rat to explore the empty box for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate them to the environment.
-
Familiarization Phase (T1): Place two identical objects in the box. Allow the rat to explore the objects for a defined duration (e.g., 3-5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific interval (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Place one of the familiar objects and one novel object in the box. Allow the rat to explore for the same duration as in T1.
-
Scoring: Record the time spent exploring each object. Exploration is typically defined as the rat's nose being directed at the object within a close proximity (e.g., <2 cm).
-
Data Analysis: Calculate a discrimination index (e.g., [Time exploring novel object - Time exploring familiar object] / [Total exploration time]). A positive index indicates recognition memory.
This task assesses short-term social memory.
Protocol:
-
Animals: Use adult male rats as subjects and juvenile male rats as social stimuli.
-
Habituation: Acclimate the adult rat to the testing arena.
-
First Exposure (T1): Introduce a juvenile rat into the arena with the adult rat for a short period (e.g., 4 minutes).
-
Inter-Exposure Interval: After a specific delay, re-introduce the same juvenile rat.
-
Second Exposure (T2): The duration of social investigation (e.g., sniffing, grooming) during T2 is measured. A decrease in investigation time compared to T1 indicates recognition of the juvenile.
-
This compound Administration: Administer this compound orally at a set time before T1 to assess its effects on social memory formation.
-
Data Analysis: Compare the investigation times between T1 and T2 for both vehicle and this compound-treated groups.
This task evaluates spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5-2 meters in diameter) filled with opaque water (using non-toxic paint or milk powder). A hidden escape platform is submerged just below the water's surface.
-
Acquisition Training: For several consecutive days (e.g., 4-5 days), conduct multiple trials per day where the rat is released from different starting positions and must find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
This compound Administration: Administer this compound orally before each day of training or before the probe trial to assess its effects on learning acquisition or memory retrieval, respectively.
-
Data Analysis: During acquisition, measure the escape latency (time to find the platform) and path length. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.
Note: For all behavioral studies, it is crucial to counterbalance treatment groups and randomize the order of testing to avoid confounding variables. Ensure that all experimental procedures are in accordance with institutional animal care and use guidelines.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Histamine 3 receptor inverse agonist this compound (SUVN-G3031): Pharmacological characterization of an investigational agent for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
Application Notes and Protocols: Samelisant in Narcolepsy with Cataplexy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Samelisant (SUVN-G3031), a potent and selective histamine H3 receptor inverse agonist, in the research and treatment of narcolepsy with cataplexy. This document includes a summary of its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction to this compound
This compound is an investigational drug that acts as an inverse agonist at the histamine H3 receptor.[1][2][3] By blocking the H3 autoreceptor, which normally inhibits histamine release, this compound increases the levels of histamine in the brain.[1][3] This modulation of the histaminergic system, a key regulator of the sleep-wake cycle, also leads to an increase in the levels of other wake-promoting neurotransmitters such as norepinephrine and dopamine in the cerebral cortex. This neurochemical profile suggests its therapeutic potential in treating both excessive daytime sleepiness (EDS) and cataplexy, the core symptoms of narcolepsy.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inverse agonism of the histamine H3 receptor. This receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By inhibiting the inhibitor, this compound effectively increases histaminergic neurotransmission in the brain's wakefulness-promoting centers, such as the tuberomammillary nucleus (TMN). The downstream effect is an increase in cortical levels of histamine, norepinephrine, and dopamine, which are crucial for maintaining wakefulness and regulating sleep-wake cycles.
Preclinical Research Data
Preclinical studies in animal models of narcolepsy have demonstrated the wake-promoting and anti-cataplectic effects of this compound.
Table 1: Summary of Preclinical Findings
| Animal Model | Experiment | Key Findings | Reference |
| Orexin Knockout Mice | Sleep EEG | - Significant increase in wakefulness- Concomitant decrease in NREM sleep- Significant reduction in cataplectic-like episodes and Direct REM sleep onset (DREM) episodes | |
| Orexin-B SAP Lesioned Rats | Sleep EEG | - Significant decrease in direct wake to REM sleep (DREM) episodes | |
| Rat Brain Microdialysis | Neurotransmitter Analysis | - Dose-dependent increase in tele-methylhistamine levels (indicating histamine release)- Increased levels of dopamine and norepinephrine in the cerebral cortex |
Clinical Research Data
This compound has been evaluated in Phase 2 clinical trials for the treatment of narcolepsy.
This study focused on the efficacy of this compound in treating excessive daytime sleepiness.
Table 2: Efficacy Results from Phase 2 Study (NCT04072380)
| Endpoint | Measure | Result | p-value | Reference |
| Primary | Change in Epworth Sleepiness Scale (ESS) score from baseline to Day 14 | Statistically significant and clinically meaningful reduction of -2.1 points compared to placebo | <0.024 | |
| Secondary | Change in Clinical Global Impression - Severity (CGI-S) score | Statistically significant improvement | <0.009 | |
| Secondary | Patient Global Impression of Change (PGI-C) | Statistically significant improvement | - | |
| Secondary | Clinical Global Impression of Change (CGI-C) | Statistically significant improvement | - |
A Phase 2 study specifically designed to evaluate the efficacy of this compound in treating cataplexy in patients with narcolepsy type 1 has been initiated.
Table 3: Endpoints for the Cataplexy-Focused Phase 2 Study
| Endpoint Type | Measure | Timepoint | Reference |
| Primary | Change in weekly cataplexy rate from baseline | Day 56 | |
| Secondary | Change in Clinical Global Impression Scale-Severity (CGI-S) score from baseline | Day 56 | |
| Secondary | Change in Epworth Sleepiness Scale (ESS) score from baseline | Day 56 | |
| Exploratory | Change in Clinical Global Impression of Change (CGI-C) | Day 56 | |
| Exploratory | Patient Global Impression of Change (PGI-C) | Day 56 | |
| Exploratory | Narcolepsy Severity Scale (NSS) score | Day 56 | |
| Exploratory | 5-level EQ-5D version (EQ-5D-5L) | Day 56 |
Experimental Protocols
This protocol outlines the general methodology for assessing the effects of this compound on sleep-wake cycles and cataplexy in a relevant animal model.
-
Animal Model: Male orexin knockout mice.
-
Surgical Implantation: Implant telemetric devices for simultaneous monitoring of electroencephalography (EEG) and electromyography (EMG).
-
Acclimatization: Allow for a post-surgery recovery period and acclimatization to the recording chambers.
-
Drug Administration: Administer this compound (e.g., 10 and 30 mg/kg) or vehicle orally (p.o.) during the active period of the animals.
-
Data Acquisition: Record EEG and EMG data continuously for a specified period post-administration.
-
Data Analysis:
-
Score the sleep-wake stages (wakefulness, NREM sleep, REM sleep) in epochs.
-
Identify and quantify cataplectic-like episodes, characterized by a sudden loss of muscle tone during wakefulness.
-
Analyze changes in the total time spent in each sleep-wake state and the number of cataplectic episodes compared to the vehicle-treated group.
-
The following is a generalized protocol based on the designs of the Phase 2 studies for this compound in narcolepsy.
-
Study Design: A multi-center, double-blind, placebo-controlled, randomized, parallel-group study.
-
Patient Population:
-
Adults (18-65 years) with a diagnosis of narcolepsy (with or without cataplexy for EDS studies; Type 1 for cataplexy-focused studies) according to ICSD-3 or DSM-5-TR criteria.
-
Inclusion criteria may include an Epworth Sleepiness Scale (ESS) score of ≥12 and a mean Maintenance of Wakefulness Test (MWT) time of <12 minutes.
-
-
Study Periods:
-
Prescreening Period (4 weeks): Assess eligibility and establish baseline measurements.
-
Titration Period (3 weeks): Gradually increase the dose of the investigational product to the target dose.
-
Stable Dose Treatment Period (5 weeks): Patients receive their assigned stable dose of this compound or placebo once daily.
-
-
Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive placebo, a low dose of this compound (e.g., 2 mg), or a high dose of this compound (e.g., 4 mg).
-
Efficacy Assessments:
-
Primary and secondary endpoints are assessed at baseline and at the end of the treatment period (e.g., Day 14 for the EDS study, Day 56 for the cataplexy study).
-
Assessments include patient-reported outcomes (e.g., ESS, daily cataplexy diaries) and clinician-rated scales (e.g., CGI-S, CGI-C).
-
-
Safety Monitoring: Monitor adverse events, laboratory assessments, and other safety parameters throughout the study.
Logical Relationship of Therapeutic Effects
The administration of this compound initiates a cascade of neurobiological events that translate into clinical improvements for patients with narcolepsy and cataplexy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of narcolepsy with cataplexy. Its mechanism as a histamine H3 receptor inverse agonist is well-supported by preclinical data demonstrating its ability to increase wake-promoting neurotransmitters. Phase 2 clinical trials have provided evidence of its efficacy in reducing excessive daytime sleepiness, and further investigation into its anti-cataplectic effects is underway. The protocols outlined in these notes provide a framework for the continued research and development of this compound as a potential new therapy for patients with narcolepsy.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Samelisant in the Study of Excessive Daytime Sleepiness (EDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist that has demonstrated significant potential in the treatment of excessive daytime sleepiness (EDS), particularly in the context of narcolepsy.[1][2][3] As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, a presynaptic autoreceptor that normally inhibits the release of histamine and other wake-promoting neurotransmitters such as dopamine and norepinephrine.[4][5] By inhibiting this inhibitory feedback loop, this compound increases the levels of these key neurotransmitters in the brain, leading to enhanced wakefulness and a reduction in EDS.
These application notes provide a comprehensive overview of the use of this compound as a tool for studying EDS and related sleep disorders. The information compiled herein, including detailed protocols and quantitative data, is intended to support researchers and drug development professionals in their investigation of H3R antagonism as a therapeutic strategy for disorders of hypersomnolence.
Mechanism of Action: H3 Receptor Inverse Agonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters. The H3 receptor is constitutively active, meaning it has a basal level of activity even in the absence of an agonist.
This compound functions as an inverse agonist, binding to the H3 receptor and reducing its basal activity. This action disinhibits the synthesis and release of histamine from histaminergic neurons. Furthermore, by blocking H3 heteroreceptors, this compound also enhances the release of other crucial wake-promoting neurotransmitters, including norepinephrine and dopamine, in brain regions like the prefrontal cortex. This multi-faceted neurochemical effect is believed to be the primary mechanism behind its wake-promoting properties.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ageing‐related modification of sleep and breathing in orexin‐knockout narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with Samelisant in Neurotransmitter Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of in vivo microdialysis for the analysis of neurotransmitter modulation by Samelisant (SUVN-G3031), a potent and selective histamine H3 receptor inverse agonist. The provided protocols and data are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is an investigational drug with a novel mechanism of action that targets the histamine H3 receptor. As an inverse agonist, this compound blocks the inhibitory effect of these presynaptic autoreceptors and heteroreceptors, leading to an increased release of histamine and other key neurotransmitters in the brain.[1][2][3] In vivo microdialysis is a powerful technique to measure the extracellular levels of these neurotransmitters in specific brain regions of freely moving animals, providing crucial insights into the pharmacodynamic effects of drugs like this compound.[1] This document outlines the methodology for conducting such studies and presents the expected neurochemical changes following this compound administration.
Data Presentation
The following table summarizes the quantitative and qualitative effects of this compound on various neurotransmitter levels in the prefrontal cortex of rats, as determined by in vivo microdialysis studies.
| Neurotransmitter | Dosage (p.o.) | Brain Region | Change in Extracellular Levels | Reference |
| Dopamine | 10 mg/kg | Prefrontal Cortex | ~175% increase over baseline | [4] (data extracted from figure) |
| 30 mg/kg | Prefrontal Cortex | ~250% increase over baseline | (data extracted from figure) | |
| Histamine | Not specified | Prefrontal Cortex | Significant Increase | |
| Norepinephrine | Not specified | Prefrontal Cortex | Significant Increase | |
| Acetylcholine | 10 mg/kg | Cortex | Significant Increase | |
| 20 mg/kg | Cortex | Significant Increase |
Signaling Pathway of this compound
This compound acts as an inverse agonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o protein. The following diagram illustrates the proposed signaling pathway through which this compound increases neurotransmitter release.
Caption: Signaling pathway of this compound at the presynaptic histamine H3 receptor.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an in vivo microdialysis study with this compound.
Caption: Experimental workflow for in vivo microdialysis with this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving in vivo microdialysis with this compound for neurotransmitter analysis. These are compiled from established methodologies in the field.
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
Objective: To surgically implant a guide cannula into the prefrontal cortex of rats for subsequent insertion of a microdialysis probe.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Antiseptic solution and sterile surgical instruments
-
Analgesic (for post-operative care)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the desired brain region (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma; DV -2.5 mm from the skull surface).
-
Drill a burr hole at the determined coordinates.
-
Implant 2-3 bone screws into the skull to anchor the dental cement.
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the guide cannula to the skull and bone screws using dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the incision and administer post-operative analgesic.
-
Allow the animal to recover for at least 7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Sampling
Objective: To collect extracellular fluid from the prefrontal cortex of awake, freely moving rats before and after administration of this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
Fraction collector (refrigerated)
-
This compound solution (for oral gavage)
-
Vehicle control (e.g., water or saline)
Procedure:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Place the rat in a microdialysis bowl and allow it to habituate for at least 2 hours while the probe equilibrates.
-
Begin collecting dialysate samples into vials containing an antioxidant solution (if necessary for the analyte) at regular intervals (e.g., every 20-30 minutes).
-
Collect 3-4 baseline samples to establish stable neurotransmitter levels.
-
Administer this compound or vehicle via oral gavage at the desired dose.
-
Continue collecting dialysate samples for the desired post-administration period (e.g., 4-6 hours).
-
Store collected samples at -80°C until analysis.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
Objective: To quantify the concentration of dopamine, norepinephrine, and other monoamines in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
-
Appropriate analytical column (e.g., C18 reverse-phase)
-
Mobile phase (specific composition depends on the analytes of interest)
-
Standards for each neurotransmitter of interest
-
Collected microdialysate samples
Procedure:
-
Prepare a standard curve by running known concentrations of the neurotransmitter standards.
-
Thaw the microdialysate samples on ice.
-
Inject a fixed volume of each sample onto the HPLC column.
-
Run the HPLC-ECD system under the optimized conditions for separation and detection of the target neurotransmitters.
-
Identify and quantify the neurotransmitter peaks in the chromatograms by comparing their retention times and peak heights/areas to those of the standards.
-
Express the results as a percentage change from the average baseline concentration for each animal.
Conclusion
The application of in vivo microdialysis is essential for characterizing the neurochemical profile of novel compounds like this compound. The protocols and data presented here provide a framework for researchers to investigate the effects of H3 receptor inverse agonists on neurotransmitter systems. These studies are critical for understanding the mechanism of action and therapeutic potential of such drugs in treating neurological and psychiatric disorders.
References
- 1. Histamine 3 receptor inverse agonist this compound (SUVN-G3031): Pharmacological characterization of an investigational agent for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for EEG and EMG Monitoring in Animals Treated with Samelisant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samelisant (SUVN-G3031) is a potent and selective inverse agonist of the histamine H3 receptor, which is under investigation for the treatment of sleep-wake disorders such as narcolepsy.[1][2] As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters involved in wakefulness, including norepinephrine and dopamine, in cortical regions of the brain.[1][3] These neurochemical changes are believed to underlie the wake-promoting and anti-cataplectic effects of the compound observed in preclinical animal models.[1]
This document provides detailed application notes and protocols for the use of electroencephalography (EEG) and electromyography (EMG) to monitor the effects of this compound on sleep-wake architecture in animal models.
Data Presentation
The following tables summarize the reported effects of this compound on sleep-wake states and neurochemical levels in preclinical animal models. Due to the limited availability of precise quantitative data in the public domain, the tables describe the qualitative and directional effects observed in published studies.
Table 1: Effects of this compound on Sleep-Wake Architecture in Orexin Knockout Mice
| Parameter | Vehicle | This compound (3 mg/kg, p.o.) | This compound (10 mg/kg, p.o.) | This compound (30 mg/kg, p.o.) | Reference |
| Wakefulness | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | |
| NREM Sleep | Baseline | Concomitantly Decreased | Concomitantly Decreased | Concomitantly Decreased | |
| REM Sleep | Baseline | No significant change reported | Decreased | Decreased | |
| Cataplexy-like Episodes | Present | Significantly Decreased | Significantly Decreased | Not reported | |
| Direct REM Sleep Onset (DREM) | Present | Not reported | Significantly Decreased | Significantly Decreased |
Table 2: Effects of this compound on Neurotransmitter Levels in the Prefrontal Cortex of Rats
| Neurotransmitter | Vehicle | This compound (10 mg/kg, p.o.) | This compound (20 mg/kg, p.o.) | Reference |
| Histamine | Baseline | Significantly Increased | Significantly Increased | |
| Norepinephrine | Baseline | Significantly Increased | Significantly Increased | |
| Dopamine | Baseline | Significantly Increased | Significantly Increased | |
| Acetylcholine | Baseline | Significantly Increased | Significantly Increased |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the histamine H3 receptor.
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Experimental Protocols
Animal Models
Preclinical studies of this compound have utilized specific animal models relevant to sleep disorders.
-
Orexin Knockout Mice: These mice lack the orexin neuropeptide system, which is crucial for maintaining wakefulness. They serve as a model for narcolepsy with cataplexy, exhibiting fragmented sleep and cataplexy-like episodes.
-
Hemiparkinsonian Rats: Induced by unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle, these rats model the motor and non-motor symptoms of Parkinson's disease, including excessive daytime sleepiness.
Surgical Implantation of EEG/EMG Electrodes
This protocol describes the surgical procedure for implanting electrodes for chronic sleep recordings in mice. A similar procedure can be adapted for rats.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Sutures
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Shave the scalp and disinfect the surgical area.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small holes through the skull over the desired cortical areas (e.g., frontal and parietal cortex) without piercing the dura mater.
-
Electrode Implantation: Screw the stainless steel electrodes into the drilled holes.
-
EMG Electrode Placement: Insert the tips of the Teflon-coated wires into the nuchal (neck) muscles to record muscle tone.
-
Securing the Implant: Secure the electrode assembly to the skull using dental cement.
-
Suturing: Suture the scalp incision.
-
Post-operative Care: Administer analgesics and antibiotics as per approved institutional protocols. Allow the animal to recover for at least one to two weeks before starting the EEG/EMG recordings.
EEG and EMG Data Acquisition
Equipment:
-
Data acquisition system with amplifiers and filters (e.g., telemetric or tethered system)
-
Recording chamber (sound-attenuated and environmentally controlled)
-
Data acquisition and analysis software
Procedure:
-
Habituation: Place the animal in the recording chamber for a habituation period of at least 24-48 hours before the start of the experiment.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish a stable sleep-wake pattern.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Post-treatment Recording: Record EEG and EMG activity continuously for a defined period (e.g., 6-24 hours) after drug administration.
Recording Parameters (Typical):
-
Sampling Rate: 256 Hz or higher
-
EEG Filter: 0.5 - 30 Hz
-
EMG Filter: 10 - 100 Hz
Data Analysis and Sleep Scoring
EEG and EMG data are analyzed in epochs (e.g., 10 seconds) to classify the animal's vigilance state.
Vigilance State Criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta, 1-4 Hz) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta, 6-9 Hz) EEG; muscle atonia (very low EMG activity).
-
Cataplexy-like Episodes: Abrupt transition from wakefulness to muscle atonia with the presence of theta-dominant EEG.
Analysis Software:
Specialized software (e.g., SleepSign, NeuroScore) can be used for automated or semi-automated sleep scoring based on the frequency and amplitude characteristics of the EEG and EMG signals.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on sleep-wake architecture in an animal model.
Caption: Experimental workflow for EEG/EMG monitoring of this compound effects.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Samelisant: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samelisant (also known as SUVN-G3031) is a potent and selective inverse agonist of the histamine H3 receptor (H3R).[1][2] It is under investigation for its potential therapeutic effects in neurological disorders, particularly narcolepsy.[2] These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation for both in vitro and in vivo experimental use. Additionally, a diagram of its signaling pathway and an experimental workflow for solution preparation are presented to guide researchers in their experimental design.
Data Presentation
This compound Solubility
The solubility of this compound has been determined in various solvents and formulations to facilitate the preparation of stock and working solutions for a range of experimental applications. The data is summarized in the table below. It is important to note that for some solvents, the provided values represent the minimum solubility achieved in a specific formulation rather than the maximum saturation point.
| Solvent/Vehicle | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| For In Vitro Use | ||||
| DMSO | 373.497 | 62.5 | 140.01 | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | 373.497 | Data not available | Data not available | |
| Water | 373.497 | Data not available | Data not available | This compound is formulated as a dihydrochloride salt which may improve aqueous solubility. |
| For In Vivo Use | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 373.497 | ≥ 2.08 | ≥ 4.66 | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 373.497 | ≥ 2.08 | ≥ 4.66 | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | 373.497 | ≥ 2.08 | ≥ 4.66 | Results in a clear solution. |
Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor and heteroreceptor. By blocking the constitutive activity of the H3 receptor, this compound increases the synthesis and release of histamine and other neurotransmitters in the brain.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays and other in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block capable of reaching 60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh DMSO to achieve a final concentration of 62.5 mg/mL.
-
Dissolution:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
To aid dissolution, warm the solution to 60°C in a water bath or on a heat block.
-
Use sonication as needed until the solution is clear and all particulate matter is dissolved.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Preparation of this compound for In Vivo Experiments
Objective: To prepare a this compound formulation suitable for oral (p.o.) administration in animal models. The following protocol is based on a common vehicle formulation.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a DMSO Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL) following the in vitro protocol (steps 1-3).
-
Vehicle Preparation (prepare fresh daily):
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) and vortex until the mixture is homogeneous.
-
Add Tween-80 (5% of the final volume) and vortex thoroughly.
-
Finally, add saline (45% of the final volume) to reach the desired total volume and vortex until a clear solution is obtained.
-
-
Final Concentration: This procedure will yield a final this compound concentration of 2.08 mg/mL. Adjust the initial DMSO stock concentration if a different final concentration is required.
-
Administration: Use the freshly prepared solution for oral gavage.
Note on Alternative In Vivo Formulations:
-
For studies requiring a different vehicle: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be used.
-
For oil-based formulations: A mixture of 10% DMSO and 90% Corn Oil can be prepared.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
References
Protocol for Assessing Samelisant's Effect on Cataplexy: A Comprehensive Guide for Researchers
Application Note
This document provides a detailed protocol for assessing the therapeutic effect of Samelisant (SUVN-G3031), a potent and selective histamine H3 (H3) receptor inverse agonist, on cataplexy, a hallmark symptom of narcolepsy type 1. This compound's mechanism of action involves blocking the inhibitory presynaptic H3 autoreceptors, leading to increased histamine release in the brain. This, in turn, enhances wakefulness and is hypothesized to reduce the frequency and severity of cataplexy attacks.[1][2] The following protocols are designed for researchers, scientists, and drug development professionals to evaluate the anti-cataplectic potential of this compound in both preclinical and clinical settings.
The preclinical protocol details the use of orexin knockout (KO) mice, a well-established animal model of narcolepsy with cataplexy, incorporating electroencephalography (EEG) and electromyography (EMG) to objectively measure cataplexy-like episodes. The clinical protocol outlines a Phase 2 trial design for evaluating this compound in patients with narcolepsy type 1, focusing on the primary endpoint of weekly cataplexy rate.
Histamine H3 Receptor Signaling Pathway and this compound's Mechanism of Action
This compound acts as an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, when activated by histamine, inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal activity, leading to a significant increase in the synthesis and release of histamine, as well as other neurotransmitters like norepinephrine and dopamine in the cerebral cortex.[1][3] This enhanced wake-promoting neurotransmission is believed to counteract the mechanisms underlying cataplexy.
Caption: Mechanism of Action of this compound on the Histamine H3 Receptor.
Preclinical Protocol: Assessing this compound's Effect on Cataplexy in Orexin Knockout Mice
This protocol describes the methodology for evaluating the anti-cataplectic effects of this compound in orexin knockout (KO) mice, a validated animal model for narcolepsy with cataplexy.[4]
Experimental Workflow
Caption: Preclinical Experimental Workflow.
Methodologies
1. Animal Model:
-
Species: Orexin (hypocretin) knockout mice.
-
Rationale: These mice exhibit a phenotype that closely mimics human narcolepsy with cataplexy, including fragmented sleep and cataplexy-like episodes.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Implantation:
-
EEG Electrodes (stainless steel screws): Two electrodes are placed over the frontal cortex (e.g., AP: +1.5 mm, ML: ±1.5 mm from Bregma) and two over the parietal cortex (e.g., AP: -2.5 mm, ML: ±2.0 mm from Bregma). A reference screw is placed over the cerebellum.
-
EMG Electrodes (multi-stranded stainless steel wires): Two wires are inserted into the nuchal (neck) muscles to record muscle tone.
-
-
Fixation: The electrode assembly is secured to the skull with dental cement.
-
Post-operative Care: Provide analgesics and allow for a 3-week recovery period before recordings.
3. Data Acquisition:
-
Housing: Mice are individually housed in recording chambers with a 12:12 light-dark cycle.
-
Recording: Continuous EEG and EMG recordings are acquired for 24 hours for baseline, followed by another 24 hours post-drug administration.
-
Sampling Rate: 256 Hz or higher.
4. Drug Administration:
-
Route: Oral gavage (p.o.).
-
Dosing: Based on preclinical studies, effective doses of this compound are in the range of 3-30 mg/kg. A vehicle control group should be included.
5. Data Analysis:
-
Sleep/Wake Scoring:
-
Epochs of 10 seconds are scored as wakefulness, NREM sleep, or REM sleep based on EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves, 0.5-4 Hz) EEG; reduced EMG activity.
-
REM Sleep: Low-amplitude, theta-dominant (6-9 Hz) EEG; muscle atonia.
-
-
Cataplexy-Like Episode (CLE) Scoring:
-
A CLE is identified by an abrupt transition from active wakefulness to a state of muscle atonia lasting at least 10 seconds.
-
The preceding period of wakefulness must be at least 40 seconds.
-
The EEG during the episode is dominated by theta activity.
-
Video recording is used to confirm behavioral immobility.
-
-
Quantitative Endpoints:
-
Number of CLEs.
-
Duration of CLEs.
-
Total time spent in cataplexy.
-
6. Statistical Analysis:
-
Compare the quantitative endpoints between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Preclinical Data Summary
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Number of Cataplectic Episodes | Report Mean ± SEM | Report Mean ± SEM | Significant Decrease | Significant Decrease |
| Duration of Cataplectic Episodes | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Total Time in Cataplexy | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Wakefulness | Report Mean ± SEM | Report Mean ± SEM | Significant Increase | Significant Increase |
| NREM Sleep | Report Mean ± SEM | Report Mean ± SEM | Significant Decrease | Significant Decrease |
| REM Sleep | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
Clinical Protocol: Phase 2 Assessment of this compound's Effect on Cataplexy in Narcolepsy Type 1 Patients
This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound for the treatment of cataplexy in adult patients with narcolepsy type 1.
Clinical Trial Workflow
Caption: Clinical Trial Workflow.
Methodologies
1. Patient Population:
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of narcolepsy type 1 according to ICSD-3 criteria.
-
History of cataplexy.
-
Epworth Sleepiness Scale (ESS) score ≥ 12.
-
Willingness to maintain a stable sleep-wake schedule.
-
-
Exclusion Criteria:
-
Other significant sleep disorders (e.g., severe obstructive sleep apnea).
-
Unstable medical or psychiatric conditions.
-
Use of medications known to affect sleep or cataplexy that cannot be washed out.
-
Substance use disorder.
-
2. Study Design:
-
Phase: 2.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration:
-
4-week pre-screening period.
-
3-week titration period.
-
5-week stable dose treatment period.
-
3. Treatment:
-
Investigational Product: this compound (e.g., 2 mg and 4 mg daily doses).
-
Control: Placebo.
-
Titration: A gradual increase in the dose of this compound or placebo over the 3-week titration period to the target maintenance dose.
4. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the weekly rate of cataplexy attacks at Day 56, as recorded in patient diaries.
-
Secondary Endpoints:
-
Change from baseline in the Epworth Sleepiness Scale (ESS) score.
-
Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.
-
-
Exploratory Endpoints:
-
Change in Patient Global Impression of Change (PGI-C).
-
Change in Narcolepsy Severity Scale (NSS) score.
-
5. Patient-Reported Outcomes:
-
Cataplexy Diary: Patients will be instructed to record the number of cataplexy attacks each day. The diary should include clear definitions and examples of cataplexy to ensure accurate reporting. A training period on diary completion is recommended.
6. Safety Assessments:
-
Monitoring of adverse events (AEs).
-
Vital signs.
-
Laboratory safety tests.
Clinical Data Summary
| Endpoint | Placebo | This compound (2 mg) | This compound (4 mg) |
| Change in Weekly Cataplexy Rate (Day 56) | Report Mean Change ± SD | Report Mean Change ± SD | Report Mean Change ± SD |
| Change in ESS Score (Day 56) | Report Mean Change ± SD | Statistically significant reduction | Statistically significant reduction |
| Change in CGI-S Score (Day 56) | Report Mean Change ± SD | Statistically significant improvement | Statistically significant improvement |
| Common Adverse Events (≥5%) | Report Incidence (%) | Insomnia, abnormal dreams, nausea, hot flush | Insomnia, abnormal dreams, nausea, hot flush |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical and clinical evaluation of this compound's effect on cataplexy. The preclinical model using orexin KO mice provides a robust in vivo system to assess the direct pharmacological effects on cataplexy-like episodes. The Phase 2 clinical trial design is structured to provide clear evidence of efficacy and safety in the target patient population. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support the development of this compound as a potential novel treatment for cataplexy in narcolepsy.
References
- 1. Amygdala Lesions Reduce Cataplexy in Orexin Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 2. Clinical Trials | Center for Narcolepsy | Stanford Medicine [med.stanford.edu]
- 3. The development of sleep/wake disruption and cataplexy as hypocretin/orexin neurons degenerate in male vs. female Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Samelisant Solubility for In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Samelisant (SUVN-G3031) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro applications, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It has a high solubilizing capacity for this compound.[1] When preparing the stock solution, it is advisable to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound powder is not dissolving completely in DMSO at room temperature. What should I do?
A2: If you observe incomplete dissolution in DMSO, gentle warming and mechanical agitation can be employed. Carefully warm the solution in a water bath at 37°C, or up to 60°C, and use a vortex or sonicator to facilitate dissolution.[1] Ensure the solution is clear and free of any particulate matter before use.[1]
Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are several strategies to mitigate this:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5-1%, as higher concentrations can be cytotoxic.[1]
-
Use Pre-warmed Medium: Pre-warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous medium while vortexing to ensure rapid and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
Q4: Are there alternative solvents or formulations I can use for in vitro assays if DMSO is not suitable?
A4: While DMSO is the primary choice, if it's incompatible with your assay, you could explore other organic solvents like ethanol or dimethylformamide (DMF). However, their suitability and potential effects on your specific assay must be validated. For certain applications, co-solvent systems or solubility enhancers might be considered, though these are more commonly used for in vivo formulations. Examples of such systems include combinations of DMSO with PEG300, Tween-80, or cyclodextrins (like SBE-β-CD). Always include a vehicle control in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound solubility during your in vitro experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not fully dissolve in DMSO. | Insufficient solvent volume or energy for dissolution. | 1. Ensure you are using the correct volume of high-purity, anhydrous DMSO. 2. Use a vortex or sonicator to provide mechanical agitation. 3. Gently warm the solution in a 37°C water bath. |
| Precipitation occurs immediately upon dilution into aqueous buffer/medium. | The compound has "crashed out" due to poor aqueous solubility. | 1. Lower the final working concentration of this compound. 2. Pre-warm the aqueous buffer/medium to 37°C before adding the stock solution. 3. Add the DMSO stock solution dropwise while vortexing the aqueous medium. |
| The prepared working solution appears cloudy or hazy. | Formation of fine precipitates or aggregates. | 1. Visually inspect the solution against a dark background for any particulates. 2. Consider a brief sonication of the final working solution. 3. If cloudiness persists, prepare a fresh working solution at a lower concentration. |
| Inconsistent results between experiments. | Variability in stock solution preparation or degradation. | 1. Prepare a fresh, concentrated stock solution in DMSO and store it in single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. 2. Always ensure the stock solution is fully dissolved and homogenous before preparing working solutions. |
Quantitative Solubility Data for this compound
The following table summarizes the known solubility data for this compound in various solvent systems.
| Solvent System | Concentration | Observations |
| DMSO | 62.5 mg/mL (140.01 mM) | Requires ultrasonic and warming/heating to 60°C for complete dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.66 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.66 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.66 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound (SUVN-G3031) powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath set to 37°C
Procedure:
-
Accurately weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution again. If necessary, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based cAMP Assay for H3 Receptor Inverse Agonism
Objective: To determine the inverse agonist activity of this compound by measuring its effect on cAMP levels in cells expressing the histamine H3 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H3 receptor (H3R)
-
Cell culture medium (e.g., DMEM or F-12) with appropriate supplements
-
This compound stock solution (prepared as in Protocol 1)
-
Forskolin (adenylyl cyclase activator)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
IBMX (phosphodiesterase inhibitor, optional but recommended)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well microplates
-
Plate reader compatible with the chosen cAMP detection kit
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells into a white, opaque 384-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in the assay buffer. Also, prepare a solution of forskolin in the assay buffer.
-
Assay Procedure: a. Carefully remove the cell culture medium from the wells. b. Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration). c. Pre-incubate the plate with this compound for 15-30 minutes at room temperature or 37°C. d. Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be optimized for your assay (e.g., 1-10 µM). e. Incubate for an additional 15-30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the measured signal (inversely or directly proportional to cAMP levels, depending on the kit) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for its inverse agonist activity.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the Effect of this compound.
Caption: Workflow for Troubleshooting this compound Solubility Issues.
References
Technical Support Center: Optimizing Samelisant Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Samelisant (SUVN-G3031) in preclinical animal studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate effective and reproducible research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in behavioral or physiological responses between animals in the same treatment group. | - Animal Model Variability: Genetic differences within outbred strains or variations in the gut microbiome can lead to different metabolic and behavioral responses. - Procedural Inconsistency: Minor differences in drug administration technique (e.g., gavage stress), timing of dosing, or environmental conditions can impact outcomes. - Underlying Health Issues: Subclinical infections or other health problems in individual animals can alter their response to the compound. | - Use Inbred Strains: Whenever possible, utilize inbred strains (e.g., C57BL/6J mice, Wistar rats) to minimize genetic variability. - Standardize Procedures: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress. Administer this compound at the same time each day to account for circadian rhythms. Maintain consistent environmental conditions (light, temperature, noise). - Monitor Animal Health: Regularly observe animals for any signs of illness and exclude any unhealthy individuals from the study. |
| Observed effects are less than expected based on published data. | - Incorrect Dosage: The dose may be too low for the specific animal model or desired effect. - Suboptimal Bioavailability: Issues with the formulation or administration may reduce the amount of this compound absorbed. - Habituation: Animals may become habituated to the testing environment, leading to diminished behavioral responses over time. | - Review and Optimize Dose: Compare your dose to those reported in the literature for similar models and endpoints. Consider conducting a dose-response study to determine the optimal dose for your specific experimental conditions. - Verify Formulation and Administration: Ensure this compound is properly dissolved or suspended in the vehicle. Prepare fresh dosing solutions daily. Confirm accurate administration technique. - Account for Habituation: For behavioral studies, ensure the experimental design accounts for potential habituation effects. |
| Unexpected or paradoxical behavioral effects are observed. | - Dose-related Off-target Effects: At higher doses, the selectivity of the compound may decrease, leading to engagement with other receptors. - Interaction with Other Neurotransmitter Systems: As this compound modulates multiple neurotransmitter systems, the net behavioral effect can be complex and model-dependent. - Animal Model Specifics: The specific strain, age, or sex of the animal can influence the behavioral response to H3 receptor inverse agonists. | - Conduct a Dose-Response Analysis: Determine if the unexpected effect is dose-dependent. - Review Literature on H3R Inverse Agonists: Investigate if similar paradoxical effects have been reported for other compounds in this class. - Control for Locomotor Effects: Ensure that observed behavioral changes are not a secondary consequence of altered general activity. |
| Adverse events are observed in treated animals. | - Dose-related Toxicity: The administered dose may be approaching a toxic level for the specific animal model. - Formulation/Vehicle Issues: The vehicle itself or the formulation could be causing adverse reactions. | - Reduce the Dose: If adverse effects are noted, consider reducing the dose. - Evaluate the Vehicle: Administer a vehicle-only control group to rule out any effects from the formulation. - Monitor Animal Welfare: Closely monitor animals for any signs of distress and consult with veterinary staff as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine H3 receptor inverse agonist.[1][2] The histamine H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine. By blocking this receptor, this compound increases the release of histamine in the brain.[2] It also acts on H3 heteroreceptors, leading to an increased release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the cerebral cortex.[3][4] This neurochemical modulation is believed to underlie its effects on wakefulness and cognition.
Q2: What are the recommended oral dosage ranges for this compound in rats and mice?
A2: The effective oral (p.o.) dosage of this compound in animal models varies depending on the intended application:
-
For pro-cognitive effects: Doses in the range of 0.3 to 3 mg/kg have been shown to be effective in models of social and object recognition.
-
For promoting wakefulness and anti-cataplectic effects: Higher doses, typically between 10 and 30 mg/kg, have been used in models of narcolepsy, such as orexin knockout mice.
Q3: How should I prepare and administer this compound for oral gavage?
A3: For oral administration, this compound can be dissolved or suspended in a suitable vehicle. A common vehicle for oral gavage in rodents is 0.5% methylcellulose in water. It is recommended to prepare the dosing solution fresh daily to ensure its stability and homogeneity. The volume for oral gavage should be calculated based on the animal's body weight, with a general maximum recommended volume of 10 ml/kg for mice.
Q4: What are the known pharmacokinetic properties of this compound in animals?
A4: Preclinical studies have shown that this compound has good oral bioavailability and brain penetration. It has a similar binding affinity for both human and rat H3 receptors, suggesting good inter-species translatability.
Q5: Are there any known drug interactions with this compound in animal models?
A5: Studies have shown that co-administration of suboptimal doses of this compound and the acetylcholinesterase inhibitor donepezil resulted in synergistic pro-cognitive effects in the Morris water maze task. This suggests a potential for beneficial interactions with cholinergic agents. Preclinical data also suggest a low likelihood of this compound causing drug-drug interactions through inhibition or induction of CYP enzymes.
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Animal Studies
| Animal Model | Indication | Dosage Range (p.o.) | Key Findings | Reference |
| Male Wistar Rats | Cognition (Social & Object Recognition) | 0.3 - 3 mg/kg | Pro-cognitive effects observed. | |
| Male Wistar Rats | Neurochemical Analysis | 10 - 20 mg/kg | Increased brain acetylcholine levels in the cortex. | |
| Orexin Knockout Mice | Narcolepsy (Wakefulness) | 10 & 30 mg/kg | Significant increase in wakefulness and decrease in NREM sleep. | |
| Orexin Knockout Mice | Narcolepsy (Cataplexy) | 10 & 30 mg/kg | Significant decrease in cataplectic-like episodes. | |
| Hemiparkinsonian Rats | Parkinson's Disease-related Sleepiness | 10 & 30 mg/kg | Dose-dependent increase in wakefulness. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Suspend or dissolve the calculated amount of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Ensure the solution is homogenous before each administration. It is recommended to prepare the solution fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to administer.
-
Gently restrain the animal. For oral gavage, ensure a firm but not restrictive grip.
-
Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.
-
Observe the animal for a short period after administration to ensure there are no signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Caption: General experimental workflow for a this compound animal study.
Caption: Logical relationship for troubleshooting unexpected experimental outcomes.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Identifying and mitigating artifacts in Samelisant experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving Samelisant (SUVN-G3031).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2] Its primary mechanism involves binding to the H3 receptor, which is a presynaptic autoreceptor and heteroreceptor, and reducing its constitutive activity. This blockade leads to an increase in the synthesis and release of histamine and other neurotransmitters such as dopamine and norepinephrine in specific brain regions like the cerebral cortex.[1][3][4]
Q2: What are the key preclinical findings for this compound's binding affinity?
This compound exhibits a high and similar binding affinity for both human and rat H3 receptors, indicating a low likelihood of inter-species variability in target engagement.
Q3: How does this compound affect neurotransmitter levels in the brain?
In preclinical studies, this compound has been shown to significantly increase levels of histamine, dopamine, and norepinephrine in the rat cortex. Notably, it does not appear to affect dopamine levels in the striatum or nucleus accumbens, which suggests a lower potential for abuse liability.
Q4: What are the observed effects of this compound in animal models of sleep disorders?
In orexin knockout mice, a model for narcolepsy, this compound has been demonstrated to significantly increase wakefulness, decrease non-rapid eye movement (NREM) sleep, and reduce the number of cataplectic episodes.
Q5: Have there been any clinical trials for this compound?
Yes, this compound has undergone Phase 2 clinical trials for the treatment of excessive daytime sleepiness (EDS) in adult patients with narcolepsy, with and without cataplexy. The study met its primary endpoint, showing a statistically significant and clinically meaningful reduction in EDS as measured by the Epworth Sleepiness Scale (ESS) total score compared to placebo. The treatment was generally reported as safe and well-tolerated.
Quantitative Data Summary
Table 1: this compound In Vitro Binding Affinity
| Species/Receptor | Parameter | Value (nM) | Reference |
| Human H3R | Ki | 8.7 | |
| Rat H3R | Ki | 9.8 | |
| Human H3R | Kb | 1.3 | |
| Rat H3R | Kb | 1.1 |
Table 2: Effect of this compound on Histamine Agonist (Histamine) Potency
| Species/Receptor | This compound Concentration (nM) | pEC50 of Histamine | Reference |
| Human H3R | 0 (Control) | 8.5 | |
| 1 | 8.2 | ||
| 10 | 7.3 | ||
| 100 | 6.2 | ||
| Rat H3R | 0 (Control) | 8.2 | |
| 1 | 7.9 | ||
| 10 | 7.4 | ||
| 100 | 6.4 |
Experimental Protocols and Troubleshooting Guides
Below are detailed methodologies for key experiments involving this compound, along with troubleshooting guides in a Q&A format to address specific issues and potential artifacts.
In Vitro Radioligand Binding Assay
Detailed Experimental Protocol
This protocol is for determining the binding affinity (Ki) of this compound for the histamine H3 receptor in cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the human or rat H3 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).
2. Competition Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (e.g., 50-120 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-α-methylhistamine).
-
Increasing concentrations of unlabeled this compound (or a standard unlabeled ligand for non-specific binding).
-
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in a solution like 0.3% PEI to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding counts from total binding counts to determine specific binding.
-
Plot the specific binding as a function of the log of the competitor (this compound) concentration.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Troubleshooting Guide: Radioligand Binding Assay
Q: My non-specific binding is very high, what could be the cause?
A: High non-specific binding (NSB) can obscure your specific signal. Potential causes include:
-
Radioligand Concentration is Too High: Using a radioligand concentration significantly above its Kd can increase NSB. Try using a concentration at or below the Kd.
-
Insufficient Washing: Unbound radioligand may not be adequately removed. Increase the number of washes or the volume of ice-cold wash buffer.
-
Hydrophobic Interactions: The radioligand or test compound may be sticking to the filters or plate. Pre-soaking filters in polyethyleneimine (PEI) and including a low concentration of BSA in the assay buffer can help mitigate this.
-
Too Much Membrane Protein: Excessive protein can increase non-specific sites. Titrate the amount of membrane protein to find an optimal balance between specific signal and NSB.
Q: I am seeing very low or no specific binding. What should I check?
A: This indicates a problem with one of the core components of your assay:
-
Receptor Integrity: The H3 receptors in your membrane preparation may be degraded or inactive. Confirm receptor presence with a Western blot and ensure proper storage and handling of your membranes. Use freshly prepared membranes if possible.
-
Radioligand Degradation: The radioligand may have degraded. Check the expiration date and ensure it has been stored correctly.
-
Incorrect Buffer Conditions: The pH, ionic strength, or absence of necessary co-factors (like MgCl2) can prevent binding. Verify the composition of your assay buffer.
-
Equilibrium Not Reached: The incubation time may be too short. Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.
In Vitro Functional (cAMP) Assay
Detailed Experimental Protocol
This protocol is for assessing the inverse agonist activity of this compound by measuring its effect on cAMP levels in cells expressing the Gi/o-coupled H3 receptor.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human or rat H3 receptor (e.g., CHO or SK-N-MC cells) in appropriate media.
-
Plate the cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add forskolin to all wells (except for basal controls) to stimulate adenylate cyclase and raise intracellular cAMP levels.
-
Immediately add increasing concentrations of this compound (or a known H3R agonist/inverse agonist as a control) to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
4. Data Analysis:
-
Generate a cAMP standard curve according to the kit manufacturer's instructions.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log of the this compound concentration.
-
Use non-linear regression to determine the IC50 (for inverse agonists) or EC50 (for agonists) of the compound.
Troubleshooting Guide: Functional (cAMP) Assay
Q: I'm not seeing a significant decrease in cAMP with this compound, even though it's an inverse agonist. Why?
A: This could be due to low constitutive activity of the H3 receptor in your cell system.
-
Low Receptor Expression: Insufficient receptor density can lead to a low basal signal, making it difficult to detect a decrease caused by an inverse agonist. Verify the receptor expression level.
-
Cell Line Choice: Some cell lines may not support high levels of constitutive G-protein signaling. Consider using a cell line known to exhibit constitutive H3R activity, or co-transfect with G-proteins to enhance the signal.
-
Suboptimal Forskolin Concentration: The forskolin-stimulated cAMP level might be too high, masking the inhibitory effect of the Gi/o pathway. Perform a forskolin dose-response curve to find a concentration that gives a robust but submaximal signal (e.g., EC80).
Q: My assay window is very narrow and the data is noisy. How can I improve it?
A: A narrow assay window is a common challenge with Gi/o-coupled receptor assays.
-
Optimize Cell Density: Both too few and too many cells can lead to a poor signal-to-background ratio. Perform a cell titration to find the optimal number of cells per well.
-
Ineffective PDE Inhibition: If cAMP is being rapidly degraded, your signal will be low and variable. Ensure your PDE inhibitor (e.g., IBMX) is fresh and used at an effective concentration.
-
Assay Reagent Issues: Ensure all kit components are properly stored and have not expired. Prepare fresh reagents for each experiment.
In Vivo Microdialysis for Neurotransmitter Analysis
Detailed Experimental Protocol
This protocol outlines the procedure for measuring extracellular levels of histamine, dopamine, and norepinephrine in the rat cortex following this compound administration.
1. Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula of the awake, freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) after probe insertion to establish a baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Collection:
-
Administer this compound (e.g., orally or via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate fractions at the same regular intervals for several hours post-administration.
4. Sample Analysis:
-
Immediately after collection, stabilize the neurotransmitters in the samples (e.g., by adding an antioxidant or acid).
-
Analyze the concentrations of histamine, dopamine, and norepinephrine in the dialysate samples using a highly sensitive analytical method, typically HPLC coupled with electrochemical or mass spectrometry detection.
5. Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-treatment concentrations as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis to compare the effects of this compound treatment to a vehicle control group.
Troubleshooting Guide: In Vivo Microdialysis
Q: The baseline neurotransmitter levels are unstable or continuously declining. What should I do?
A: An unstable baseline is often related to the initial tissue trauma from probe insertion.
-
Insufficient Stabilization Time: The period immediately following probe insertion is characterized by injury-induced release of neurotransmitters. Ensure you have a sufficiently long stabilization period (at least 1-2 hours) before collecting baseline samples. Some researchers recommend implanting the probe the day before the experiment.
-
Probe Placement Issues: An incorrect probe placement could be in a region with low neurotransmitter release or near a blood vessel, causing inconsistent measurements. Verify probe placement histologically after the experiment.
-
Anesthetic Effects: If the experiment is conducted under anesthesia, the anesthetic agent itself can alter neurochemistry. Use an anesthetic with minimal impact on the neurotransmitter systems of interest, or preferably, use awake and freely moving animals.
Q: I see a large variability in neurotransmitter levels between animals in the same treatment group. How can I reduce this?
A: Inter-animal variability is a common challenge in in vivo studies.
-
Inconsistent Probe Recovery: The efficiency of neurotransmitter extraction (probe recovery) can vary between probes and animals. It is crucial to perform in vitro recovery tests on your probes before implantation to ensure they function consistently.
-
Animal Stress: Stress can significantly impact neurotransmitter levels. Handle the animals gently and consistently, and allow for a proper acclimatization period to the experimental setup.
-
Environmental Factors: Ensure the experimental environment (lighting, temperature, noise) is stable and consistent for all animals throughout the study.
Visualizations
Histamine H3 Receptor Signaling Pathway
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Samelisant Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential variability in Samelisant preclinical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2][3] Its primary mechanism of action is to block the presynaptic H3 autoreceptors on histaminergic neurons, which leads to an increase in the synthesis and release of histamine in the brain.[1][2] This histaminergic activation also results in the modulation of other neurotransmitters such as dopamine, norepinephrine, and acetylcholine in specific brain regions like the cerebral cortex.
Q2: What are the reported binding affinities of this compound for the H3 receptor?
Preclinical studies have shown that this compound has a high binding affinity for both human and rat H3 receptors with no significant inter-species differences. The reported Ki values are consistently in the nanomolar range.
Q3: In which preclinical models has this compound shown efficacy?
This compound has demonstrated wake-promoting and anti-cataplectic effects in animal models relevant to narcolepsy, such as orexin knockout mice and orexin-B SAP lesioned rats. It has also shown pro-cognitive effects in various animal models of cognition, including social recognition, object recognition, and Morris water maze tasks. Additionally, it has been investigated for its potential in treating excessive daytime sleepiness in Parkinson's disease models.
Q4: Are there any known off-target effects of this compound?
This compound is reported to be highly selective for the H3 receptor. Studies have shown it has minimal binding against a large panel of other targets, including other G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Unlike some other H3R inverse agonists, this compound has no significant binding affinity for sigma 1 and 2 receptors.
Q5: My in vitro results with this compound are not consistent. What are some potential causes?
Variability in in vitro experiments can arise from several factors. For GPCR assays, common issues include:
-
Cell line integrity: Ensure you are using a stable cell line with consistent expression of the H3 receptor. Cell passage number can affect receptor expression and signaling.
-
Reagent quality: Variations in media, serum, and other reagents can impact cell health and experimental outcomes.
-
Assay conditions: Factors like incubation time, temperature, and plate type can all contribute to variability.
-
Compound stability: Ensure proper storage and handling of this compound to maintain its potency.
Q6: I am observing unexpected variability in my in vivo animal studies with this compound. What should I check?
In vivo studies are complex and subject to numerous variables. Key areas to investigate include:
-
Animal model: The choice of animal strain, age, and sex can influence drug metabolism and efficacy. Ensure the model is appropriate for the intended study.
-
Drug formulation and administration: Inconsistent formulation or dosing can lead to variable drug exposure.
-
Environmental factors: Animal housing conditions, diet, and light-dark cycles can all impact study outcomes.
-
Behavioral testing parameters: The timing of behavioral tests in relation to drug administration and the specific protocols used can significantly affect results.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50/EC50 values in functional assays | Cell passage number affecting receptor expression. | Use cells within a defined low passage number range. Regularly check receptor expression levels via methods like qPCR or western blot. |
| Variability in reagent lots (e.g., serum, media). | Qualify new lots of critical reagents before use in experiments. If possible, purchase a large single lot for the entire study. | |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps. Use calibrated incubators and timers. | |
| High background signal in binding assays | Non-specific binding of the radioligand. | Optimize washing steps. Include a non-specific binding control using a high concentration of a competing ligand. |
| Poor quality of cell membrane preparations. | Ensure proper homogenization and centrifugation steps during membrane preparation. Assess membrane quality and protein concentration. | |
| Low signal-to-noise ratio | Low receptor expression in the cell line. | Subclone the cell line to select for high-expressing cells or consider using a different expression system. |
| Inactive compound. | Verify the integrity and concentration of the this compound stock solution. |
In Vivo Study Variability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral readouts (e.g., wakefulness, cataplexy) | Inconsistent timing of drug administration and behavioral testing. | Strictly adhere to a standardized timeline for dosing and testing. Acclimate animals to the testing environment. |
| Stress induced by handling or experimental procedures. | Handle animals consistently and gently. Minimize environmental stressors. | |
| Variable drug exposure (PK variability) | Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage. Consider alternative routes of administration if variability persists. |
| Differences in animal metabolism. | Use a genetically homogenous animal strain. Consider measuring plasma drug levels to correlate with efficacy. | |
| Lack of expected efficacy | Incorrect dose or formulation. | Verify dose calculations and the stability of the dosing solution. Ensure the formulation is appropriate for the route of administration. |
| Insufficient brain penetration. | While this compound is reported to have good brain penetration, this can be verified through pharmacokinetic studies in your specific animal model. |
Data Presentation
Table 1: this compound In Vitro Binding Affinity
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| H3 | Human | Radioligand Binding | 8.7 | |
| H3 | Rat | Radioligand Binding | 9.8 |
Table 2: this compound In Vivo Efficacy in Orexin Knockout Mice
| Treatment | Dose (mg/kg, p.o.) | Effect on Wakefulness | Effect on NREM Sleep | Effect on Cataplexy | Reference |
| This compound | 10 and 30 | Significant Increase | Concomitant Decrease | Significant Decrease |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human or rat H3 receptor are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: Membranes are incubated with a specific H3 receptor radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound in a 96-well plate.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Sleep EEG Studies in Orexin Knockout Mice
-
Animal Model: Male orexin knockout mice are used as a model for narcolepsy with cataplexy.
-
Surgical Implantation: Animals are surgically implanted with telemetric devices for continuous monitoring of electroencephalography (EEG) and electromyography (EMG). A recovery period of at least three weeks is allowed post-surgery.
-
Acclimatization: Mice are acclimated to the recording chambers and experimental procedures.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at specific doses (e.g., 3, 10, and 30 mg/kg).
-
EEG/EMG Recording: EEG and EMG data are recorded continuously for a defined period (e.g., 24 hours) post-dosing.
-
Sleep Stage Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplectic episodes.
-
Data Analysis: The duration and frequency of each sleep-wake state and the number of cataplectic episodes are quantified and compared between treatment groups.
Visualizations
Caption: H3 receptor signaling pathway and the action of this compound.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Oral Bioavailability of Samelisant in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Samelisant in an experimental setting. While this compound is characterized as a Biopharmaceutics Classification System (BCS) Class I drug with favorable physicochemical and biopharmaceutical properties, including high solubility and permeability, this guide offers strategies for optimizing its delivery and addressing potential inconsistencies in research findings.[1]
Troubleshooting Guide: Addressing Variability in this compound Oral Bioavailability
Even with a BCS Class I classification, researchers may encounter variability in the oral bioavailability of this compound due to experimental conditions or specific formulation characteristics. This guide provides potential causes and solutions.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H31N3O3 | [2] |
| Molar Mass | 373.497 g·mol−1 | [2] |
| BCS Class | I | [1] |
| LogP | 2.2 | [1] |
| pKa | 5.1, 8.7 | |
| Elimination Half-life | 23-34 hours | |
| Time to Peak Plasma Concentration (Tmax) | Approx. 3 hours | |
| Solubility | Soluble in DMSO, PEG300, Tween-80, Saline, and Corn Oil |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High inter-subject variability in plasma concentrations | Differences in gastrointestinal (GI) pH, motility, or food effects in the animal model. | Standardize feeding schedules for animal studies. Consider the use of fasted or fed states depending on the research question. Evaluate the impact of co-administered substances that may alter GI physiology. |
| Slower than expected absorption rate (prolonged Tmax) | The dissolution rate of the prepared formulation may be a limiting factor, even for a soluble compound. The physical form of the API (e.g., large particle size) could slow down dissolution. | Employ particle size reduction techniques like micronization or nanosizing to increase the surface area and accelerate dissolution. |
| Incomplete absorption or lower than expected exposure (low AUC) | Although permeable, this compound could be a substrate for efflux transporters in the gut wall, limiting net absorption. Potential for pre-systemic metabolism in the gut or liver. | Investigate potential interactions with known efflux transporter inhibitors (e.g., verapamil for P-glycoprotein) in in-vitro models. Analyze metabolic stability in liver microsomes or hepatocytes to assess first-pass metabolism. |
| Precipitation of the drug in the GI tract | The drug may precipitate out of solution upon changes in pH as it transits from the stomach to the intestine. | Consider formulation strategies that maintain the drug in a solubilized state, such as solid dispersions or self-emulsifying drug delivery systems (SEDDS). |
Frequently Asked Questions (FAQs)
This section provides detailed answers and experimental protocols for common questions regarding the enhancement of this compound's oral bioavailability.
Q1: How can I improve the dissolution rate of this compound, even though it is considered soluble?
While this compound is a BCS Class I drug, optimizing its dissolution rate can lead to faster absorption and potentially a more rapid onset of action. Techniques that increase the surface area of the drug powder can be beneficial.
Experimental Protocol: Micronization using Jet Milling
Micronization reduces particle size to the micrometer range, thereby increasing the surface area for dissolution.
Objective: To reduce the particle size of this compound to less than 10 µm.
Materials and Equipment:
-
This compound active pharmaceutical ingredient (API)
-
Jet mill (e.g., spiral jet mill or fluidized bed jet mill)
-
High-pressure nitrogen or air source
-
Particle size analyzer (e.g., laser diffraction)
-
Microscope
Methodology:
-
Preparation: Ensure the this compound API is dry and free-flowing.
-
Milling:
-
Set up the jet mill according to the manufacturer's instructions.
-
Feed the this compound powder into the milling chamber at a controlled rate.
-
High-pressure gas creates a vortex, causing particles to collide and reduce in size.
-
An internal classifier allows only particles of the desired size to exit the mill.
-
-
Collection: Collect the micronized powder from the collection vessel.
-
Analysis:
-
Determine the particle size distribution of the micronized powder using a laser diffraction analyzer.
-
Visually inspect the particles under a microscope to confirm size reduction and assess morphology.
-
-
Dissolution Testing: Perform comparative in-vitro dissolution studies on the micronized and un-micronized this compound to quantify the improvement in dissolution rate.
Q2: What formulation strategies can prevent potential precipitation of this compound in the gastrointestinal tract?
Solid dispersions and self-emulsifying drug delivery systems (SEDDS) are effective methods to maintain the drug in a solubilized state during its transit through the GI tract.
Experimental Protocol: Preparation of a Solid Dispersion using the Solvent Evaporation Method
In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix at a molecular level, which can enhance dissolution and prevent precipitation.
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution profile.
Materials:
-
This compound API
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
A common solvent for both this compound and the polymer (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the chosen polymer in the common solvent in a predetermined ratio (e.g., 1:1, 1:2 drug-to-polymer ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization:
-
Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Perform in-vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon dilution in aqueous media, such as the GI fluids.
Objective: To develop a SEDDS formulation to maintain this compound in a solubilized state for enhanced absorption.
Materials:
-
This compound API
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (if necessary) and vortex until a clear, homogenous solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the prepared SEDDS formulation to water in a beaker with gentle agitation.
-
Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.
-
-
Characterization:
-
Measure the droplet size and zeta potential of the resulting emulsion using a particle size analyzer.
-
Determine the drug content and encapsulation efficiency.
-
Conduct in-vitro drug release studies using a dialysis method.
-
Q3: Can cyclodextrins be used to improve the oral bioavailability of this compound?
Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, potentially enhancing their solubility, stability, and bioavailability.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to potentially improve its oral absorption characteristics.
Materials:
-
This compound API
-
Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol solution
-
Mortar and pestle
-
Oven
Methodology:
-
Mixing: Mix this compound and the cyclodextrin in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of the water-ethanol solution to the mixture and knead for a specified period (e.g., 45-60 minutes) to form a paste of suitable consistency.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.
-
Processing: Pulverize the dried complex into a fine powder.
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD.
-
Perform phase solubility studies to determine the effect of the cyclodextrin on the solubility of this compound.
-
Conduct comparative in-vitro dissolution studies.
-
Visualizations
Signaling Pathway: this compound as a Histamine H3 Receptor Inverse Agonist
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Experimental Workflow: Improving Oral Bioavailability
Caption: General workflow for enhancing the oral bioavailability of a drug candidate.
Logical Relationship: Troubleshooting Guide
Caption: Decision tree for troubleshooting low oral bioavailability.
References
Technical Support Center: Overcoming Challenges in Samelisant Clinical Trial Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of Samelisant.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine H3 receptor inverse agonist.[1] The histamine H3 receptor is a presynaptic autoreceptor that normally inhibits the release of histamine and other wake-promoting neurotransmitters like dopamine and norepinephrine in the brain.[2][3] As an inverse agonist, this compound not only blocks the receptor but also reduces its baseline inhibitory activity, leading to an increased release of these neurotransmitters, which is believed to produce its wake-promoting and anti-cataplectic effects.[1][4]
Q2: What are the primary and secondary endpoints used in this compound clinical trials for narcolepsy?
A2: In the Phase 2 clinical trials for narcolepsy, the typical endpoints are:
-
Primary Endpoint: Change from baseline in the Epworth Sleepiness Scale (ESS) score.
-
Secondary Endpoints: These often include the change from baseline in the Maintenance of Wakefulness Test (MWT), Clinical Global Impression of Severity (CGI-S), Patient Global Impression of Change (PGI-C), and the weekly rate of cataplexy.
Q3: What are the common adverse events associated with this compound?
A3: Based on Phase 2 clinical trial data, the most frequently reported adverse events (occurring in ≥5% of patients) are insomnia, abnormal dreams, nausea, and hot flushes.
Troubleshooting Guides
Managing Common Adverse Events
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Patient reports insomnia or difficulty sleeping. | The wake-promoting effect of this compound may interfere with nocturnal sleep. | 1. Confirm Dosing Time: Ensure the patient is taking this compound in the morning as prescribed to minimize its effects at night. 2. Assess Sleep Hygiene: Counsel the patient on good sleep hygiene practices (e.g., avoiding caffeine and stimulants in the evening, maintaining a regular sleep schedule). 3. Evaluate for Dose Adjustment: If insomnia is persistent and bothersome, and the protocol allows, consider if a dose adjustment might be warranted in consultation with the medical monitor. |
| Patient reports nausea. | Nausea is a known side effect of histamine H3 receptor inverse agonists. | 1. Administer with Food: Advise the patient to take this compound with a light meal to see if this mitigates the nausea. 2. Hydration: Encourage adequate fluid intake throughout the day. 3. Monitor Severity and Duration: If nausea is severe or persistent, it should be documented and reported according to the trial protocol. |
| Patient reports abnormal dreams. | This is a documented side effect of this compound. | 1. Reassurance: Inform the patient that this can be a side effect of the medication and often diminishes over time. 2. Dream Diary: Suggest the patient keep a dream diary to track the frequency and nature of the dreams, which can be useful for monitoring. 3. Assess Impact: Determine if the abnormal dreams are causing significant distress or sleep disruption. |
Addressing High Placebo Response
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability or significant improvement in the placebo group on subjective measures like the Epworth Sleepiness Scale (ESS). | The placebo effect is common and can be robust in sleep disorder trials. Patient expectations and the structured environment of a clinical trial can contribute to this. | 1. Standardized Patient Education: Provide all participants with standardized, neutral information about the trial and the potential for both active drug and placebo to have effects. Avoid language that could heighten expectations. 2. Training on Patient-Reported Outcomes (PROs): Train patients on how to accurately and consistently complete the ESS and other PROs. Emphasize reporting their true experience over the specified timeframe, not just how they feel on the day of the visit. 3. Objective Endpoint Correlation: Place greater emphasis on objective endpoints like the Maintenance of Wakefulness Test (MWT) for primary efficacy analysis, as these are less susceptible to placebo effects. |
Challenges in Patient Recruitment and Retention
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in recruiting a sufficient number of eligible narcolepsy patients. | Narcolepsy is a rare disease, and patients may be undiagnosed or unwilling to change their current treatment. | 1. Broaden Recruitment Channels: Utilize online platforms, social media, and patient advocacy groups to reach a wider audience of potential participants. 2. Collaborate with Sleep Centers: Engage with sleep specialists and clinics to identify potential candidates. 3. Clear and Accessible Trial Information: Ensure that information about the trial is easy to understand and readily available to potential participants. |
| Patient withdrawal from the study. | Burdensome procedures, side effects, or lack of perceived efficacy can lead to dropouts. | 1. Flexible Scheduling: Offer flexible appointment times to accommodate patients' schedules. 2. Build Rapport: Foster a strong and supportive relationship between the clinical trial staff and the participants. 3. Regular Follow-up: Maintain regular contact with participants to address any concerns and reinforce their importance to the study. |
Data Presentation
Table 1: Summary of Efficacy Results from this compound Phase 2 Trial (NCT04072380)
| Endpoint | This compound (Combined Doses) | Placebo | Key Finding |
| Change in Epworth Sleepiness Scale (ESS) Score | -2.1 points (clinically meaningful reduction) | - | Statistically significant improvement compared to placebo (p<0.024) |
| Clinical Global Impression of Severity (CGI-S) | Significant Improvement | - | Statistically significant improvement compared to placebo (p<0.01) |
| Patient Global Impression of Change (PGI-C) | Significant Improvement | - | Statistically significant improvement compared to placebo (p<0.001) |
| Clinical Global Impression of Change (CGI-C) | Significant Improvement | - | Statistically significant improvement compared to placebo (p<0.0001) |
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is a standardized test to objectively measure a patient's ability to stay awake.
Protocol:
-
Patient Preparation: The patient should have had adequate sleep the night before the test. Stimulating substances like caffeine and nicotine should be avoided for at least 30 minutes before each trial.
-
Test Environment: The test is conducted in a quiet, dimly lit room. The patient sits comfortably in a semi-reclined position on a bed or chair.
-
Instructions to Patient: The patient is instructed to "Please sit still and remain awake for as long as possible. Look directly ahead of you, and do not look directly at the light."
-
Trial Structure: The MWT consists of four 40-minute trials, conducted at two-hour intervals.
-
Data Acquisition: Standard polysomnography (PSG) equipment is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to determine sleep onset.
-
Trial Termination: A trial is terminated after 40 minutes if no sleep occurs, or after three consecutive epochs of stage N1 sleep or one epoch of any other sleep stage.
Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that assesses a patient's general level of daytime sleepiness.
Methodology:
-
Administration: The patient is asked to rate their likelihood of dozing off or falling asleep in eight different situations on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).
-
Scoring: The scores for each of the eight questions are summed to produce a total score ranging from 0 to 24. A higher score indicates greater daytime sleepiness.
-
Interpretation in Clinical Trials: The change in the total ESS score from baseline to the end of the treatment period is a key measure of efficacy. A reduction of 2-3 points is often considered a minimum clinically important difference.
Visualizations
Caption: this compound's mechanism of action as an H3 receptor inverse agonist.
Caption: A typical workflow for a this compound clinical trial.
Caption: A logical flow for troubleshooting common clinical trial issues.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. suven.com [suven.com]
- 4. academic.oup.com [academic.oup.com]
Samelisant formulation improvements for research applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and handling of Samelisant (SUVN-G3031) in research applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound (SUVN-G3031) is a potent and selective histamine H3 (H3) receptor inverse agonist.[1] It is under investigation for its potential therapeutic effects in neurological disorders such as narcolepsy and cognitive deficits.[2][3] For research applications, this compound is often supplied as a non-hygroscopic, crystalline dihydrochloride salt.[4] Its biopharmaceutical properties are favorable for oral administration and it is classified as a Biopharmaceutics Classification System (BCS) Class I compound, indicating high permeability and high solubility under physiological conditions.
Summary of this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₁N₃O₃ | --INVALID-LINK-- |
| Molar Mass | 373.497 g/mol | --INVALID-LINK-- |
| LogP | 2.2 | |
| pKa | 5.1 and 8.7 | |
| BCS Class | I | |
| Form | Crystalline dihydrochloride salt | |
| Solubility in DMSO | 62.5 mg/mL (with heating) |
Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What could be the cause and how can I resolve it?
A2: Precipitation during formulation preparation is a common issue, especially when working with organic-aqueous co-solvent systems. The primary reason is often the rapid change in solvent polarity when an aqueous component is added to a drug concentrate in an organic solvent like DMSO.
Troubleshooting Steps for Precipitation:
-
Order of Addition: Ensure you are adding the components in the correct sequence. Typically, the compound should be fully dissolved in the primary organic solvent (e.g., DMSO) before slowly adding other co-solvents (e.g., PEG300, Tween-80) and finally the aqueous vehicle (e.g., saline).
-
Sonication and Gentle Heating: Use of an ultrasonic bath and gentle warming (e.g., to 37°C) can aid in the dissolution process. For this compound, warming to 60°C has been noted to improve solubility in DMSO.
-
Vehicle Composition: If precipitation persists, you may need to adjust the ratio of your vehicle components. Increasing the proportion of organic co-solvents or surfactants can enhance the solubility of the compound.
-
Fresh Preparation: It is highly recommended to prepare formulations fresh before each use to minimize the risk of precipitation over time.
Q3: My this compound formulation appears viscous and is difficult to administer via oral gavage. How can I address this?
A3: High viscosity in a formulation can be due to the concentration of certain excipients like polyethylene glycol (PEG) or suspending agents. This can make accurate dosing challenging and may cause distress to the animals.
Solutions for High Viscosity:
-
Adjust Excipient Concentration: If using high molecular weight PEGs or a high concentration of PEG300/400, consider reducing the concentration if the solubility of this compound allows.
-
Alternative Vehicles: Explore the use of less viscous vehicles. For instance, if a high concentration of this compound is not required, a simple aqueous suspension with a low concentration of a suspending agent might be sufficient.
-
Appropriate Gavage Needle: Ensure you are using an appropriately sized gavage needle for the viscosity of your formulation and the size of the animal. A larger gauge needle may be necessary for more viscous solutions.
Q4: How should I store my this compound stock solutions and prepared formulations?
A4: Proper storage is critical to maintain the integrity of your compound and formulations.
-
Solid Compound: Store solid this compound at -20°C as recommended by suppliers.
-
Stock Solutions: A stock solution of this compound in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Working Formulations: For in vivo experiments, it is best practice to prepare the final working solution fresh on the day of dosing. If a formulation needs to be stored for a short period, it should be kept at 2-8°C and protected from light. A preliminary stability test of your specific formulation is recommended to ensure the compound remains stable under your storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent animal behavior or unexpected experimental results. | Formulation instability leading to inaccurate dosing. | Prepare fresh formulations for each experiment. Conduct a simple stability assessment of your formulation by analyzing its concentration at time zero and after a set period under storage conditions. |
| Animal stress during oral gavage. | Ensure personnel are well-trained in proper oral gavage techniques. Use appropriately sized and flexible gavage needles to minimize trauma. | |
| Compound precipitates upon administration in vivo. | Poor solubility of the formulation in the gastrointestinal fluids. | Consider using a formulation with a precipitation inhibitor. A lipid-based formulation or a solid dispersion could also improve in vivo solubility. |
| Low or variable oral bioavailability. | Inefficient absorption from the gastrointestinal tract. | Although this compound is a BCS Class I compound, formulation can still impact absorption. Ensure complete dissolution in your vehicle. For poorly soluble compounds in general, reducing particle size (micronization) can improve dissolution rate and absorption. |
| Adverse reactions in animals (e.g., diarrhea, weight loss). | Vehicle-related toxicity. | Review the concentration of excipients in your formulation. High concentrations of some vehicles, like hydroxypropyl-β-cyclodextrin, can cause adverse effects in rodents. Consider using an alternative, well-tolerated vehicle. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Oral Gavage in Rodents
This protocol is adapted from a commercially available formulation recommendation and is suitable for achieving a clear solution of this compound.
Materials:
-
This compound (SUVN-G3031)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication and gentle warming to 60°C if necessary to ensure complete dissolution.
-
Vehicle Preparation: In a separate sterile tube, combine the vehicle components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the required volumes of PEG300 and Tween-80.
-
Final Formulation: Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Aqueous Addition: Add the saline to the organic mixture dropwise while continuously vortexing to avoid precipitation.
-
Final Check: Ensure the final solution is clear and free of any particulates before administration.
Example Calculation for a 1 mL final volume at 2.08 mg/mL:
-
Add 100 µL of a 20.8 mg/mL this compound stock in DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and vortex to mix.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline and vortex thoroughly.
Protocol 2: Stability Assessment of a Preclinical Formulation
This protocol provides a basic framework for assessing the stability of a prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
HPLC-UV or LC-MS/MS system for quantification
-
Appropriate vials for storage at different conditions (e.g., room temperature, 2-8°C)
Procedure:
-
Time Zero Analysis (T=0): Immediately after preparing the formulation, take an aliquot and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV). This will be your baseline concentration. A validated LC-MS/MS method for this compound in plasma has been published and could be adapted for formulation analysis.
-
Storage: Store the remaining formulation under the desired conditions (e.g., protected from light at room temperature and 2-8°C).
-
Time Point Analysis: At predetermined time points (e.g., 4 hours, 24 hours, 48 hours), take another aliquot from the stored formulation and determine the this compound concentration.
-
Data Analysis: Compare the concentration at each time point to the T=0 concentration. A common acceptance criterion for stability in preclinical formulations is that the concentration should remain within ±15% of the initial concentration.
Visualizations
Caption: Mechanism of action of this compound at the H3 autoreceptor.
Caption: Experimental workflow for this compound formulation preparation.
Caption: Troubleshooting decision tree for this compound formulations.
References
Minimizing off-target effects in Samelisant studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in studies involving Samelisant (SUVN-G3031).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2] Its primary mechanism involves blocking the presynaptic H3 autoreceptors on histaminergic neurons, which leads to an increase in the synthesis and release of histamine in the brain.[3][4][5] This enhanced histaminergic neurotransmission is believed to be responsible for its wake-promoting and cognitive-enhancing effects. As an inverse agonist, this compound reduces the constitutive activity of the H3 receptor.
Q2: What are the known off-target effects of this compound?
Non-clinical studies have shown this compound to be highly selective for the H3 receptor. It has demonstrated less than 50% inhibition at a concentration of 1 µM against a panel of 70 other targets. Unlike the first-generation H3R antagonist pitolisant, this compound has no significant binding affinity for sigma 1 and 2 receptors. It also shows negligible affinity for the hERG channel, with an IC50 greater than 10 µM, suggesting a low risk for cardiac-related off-target effects.
Q3: How does this compound's selectivity compare to other H3R antagonists?
This compound exhibits a favorable selectivity profile compared to other H3R antagonists. For instance, pitolisant is known to be an inducer of CYP3A4, CYP2B6, and CYP1A2 enzymes and an inhibitor of CYP2D6 and OCT1, whereas this compound has no inhibition and induction liability towards major CYP enzymes and transporters.
Q4: What are the common adverse events observed in clinical studies with this compound?
In clinical trials, the most frequently reported adverse events in patients receiving this compound included insomnia, abnormal dreams, nausea, and hot flushes. These are generally consistent with the side effects of other H3 receptor inverse agonists/antagonists.
Q5: How can I minimize the risk of observing off-target effects in my experiments?
-
Dose-Response Studies: Conduct careful dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ appropriate positive and negative controls in all experiments. For example, use a well-characterized H3R antagonist as a positive control and an inactive compound as a negative control.
-
Selectivity Assays: If unexpected results are observed, consider running selectivity profiling assays against a broad panel of receptors and enzymes to identify potential off-target interactions.
-
Orthogonal Approaches: Use multiple, distinct experimental assays to confirm findings. For example, complement in vitro binding assays with cell-based functional assays.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Potential Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates | - Ensure uniform cell seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of plates or fill them with a buffer. |
| Loss of drug effect over time | - Compound degradation- Cell line instability | - Prepare fresh stock solutions of this compound regularly.- Use cells within a consistent and low passage number range.- Periodically re-validate cell line identity and receptor expression. |
| Unexpected cellular response | - Off-target effects- Contamination of cell culture | - Perform a dose-response curve to confirm the effect is concentration-dependent.- Test for mycoplasma and other common cell culture contaminants.- Screen this compound against a panel of off-target receptors. |
Guide 2: Unexpected Phenotypes in In Vivo Studies
| Potential Issue | Possible Cause | Recommended Solution |
| Unanticipated behavioral effects | - Off-target central nervous system (CNS) effects- Modulation of other neurotransmitter systems | - Conduct a thorough literature search for known off-target effects of H3R antagonists.- Measure the levels of other key neurotransmitters (e.g., dopamine, norepinephrine, acetylcholine) in relevant brain regions.- Use a structurally different H3R antagonist to see if the effect is class-specific. |
| Cardiovascular changes | - Unlikely with this compound due to low hERG affinity- Potential for indirect effects on the cardiovascular system | - Monitor heart rate and blood pressure in telemetry studies.- If changes are observed, investigate potential mechanisms beyond direct hERG channel block. |
| Lack of efficacy | - Poor brain penetration- Rapid metabolism | - Confirm adequate brain exposure through pharmacokinetic studies.- this compound has shown good brain penetration and oral bioavailability. |
Quantitative Data
Table 1: this compound Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Reference |
| H3 Receptor | Human | 8.7 | |
| H3 Receptor | Rat | 9.8 |
Table 2: this compound Selectivity Profile
| Target | Finding | Concentration Tested | Reference |
| 70 Other Targets | < 50% inhibition | 1 µM | |
| Sigma 1 & 2 Receptors | No significant binding affinity | Not specified | |
| hERG Channel | IC50 > 10 µM | > 10 µM | |
| Major CYP Enzymes | No inhibition or induction liability | Not specified |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for H3 Receptor Affinity
This protocol is a general guideline for determining the binding affinity of this compound for the histamine H3 receptor using a radioligand competition assay.
Materials:
-
Cell membranes expressing the human or rat H3 receptor.
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM clobenpropit).
-
96-well plates.
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, unlabeled this compound, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: General Workflow for Off-Target Liability Assessment
-
Primary Screening: Screen this compound at a high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes.
-
Hit Identification: Identify any targets where this compound shows significant inhibition (e.g., >50%).
-
Dose-Response Analysis: For any identified "hits," perform full dose-response curves to determine the IC50 or Ki values.
-
Selectivity Ratio Calculation: Calculate the selectivity ratio by dividing the off-target IC50/Ki by the on-target H3R Ki. A higher ratio indicates greater selectivity.
-
Functional Follow-up: If a significant off-target interaction is identified, conduct functional assays to determine if this compound acts as an agonist, antagonist, or inverse agonist at that target.
-
In Vivo Relevance Assessment: Evaluate whether the off-target interaction is likely to be relevant at the in vivo efficacious doses of this compound by comparing the off-target potency with the in vivo plasma and brain concentrations.
Visualizations
Caption: this compound acts as an inverse agonist on presynaptic H3 autoreceptors.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected results in this compound studies.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Samelisant and Pitolisant for Narcolepsy
A deep dive into the pharmacology, efficacy, and safety of two prominent histamine H3 receptor inverse agonists in development and on the market for the treatment of narcolepsy.
This guide offers a detailed comparison of samelisant (SUVN-G3031), an investigational drug, and pitolisant (Wakix®), an approved medication, both of which act as histamine H3 receptor (H3R) inverse agonists.[1][2][3] Developed for researchers, scientists, and drug development professionals, this analysis synthesizes preclinical and clinical data to provide a comprehensive overview of their respective pharmacological profiles and therapeutic potential in managing narcolepsy.
Mechanism of Action: A Shared Target
Both this compound and pitolisant exert their therapeutic effects by targeting the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[4][5] By acting as inverse agonists, they not only block the receptor but also reduce its basal activity, leading to an enhanced state of histaminergic neurotransmission. This increase in histamine, a key wake-promoting neurotransmitter, is believed to be the primary mechanism for improving wakefulness and reducing excessive daytime sleepiness (EDS) in patients with narcolepsy. Furthermore, by modulating H3 heteroreceptors, these compounds also indirectly increase the release of other important neurotransmitters involved in arousal and vigilance, such as acetylcholine, norepinephrine, and dopamine.
Receptor Binding and Potency
Both this compound and pitolisant demonstrate high affinity for the histamine H3 receptor. Preclinical data indicate that this compound has a binding affinity (Ki) of 8.7 nM for the human H3 receptor. Pitolisant also exhibits high affinity with a reported Ki of 0.16 nM and acts as an inverse agonist with an EC50 of 1.5 nM at the human H3 receptor. A notable difference highlighted in preclinical studies is that this compound shows minimal binding to over 70 other receptors, including sigma-1 and sigma-2 receptors, for which pitolisant has shown some affinity. This higher selectivity of this compound could potentially translate to a different side-effect profile.
| Parameter | This compound (SUVN-G3031) | Pitolisant (Wakix®) |
| Target | Histamine H3 Receptor | Histamine H3 Receptor |
| Mechanism | Inverse Agonist | Inverse Agonist / Antagonist |
| Binding Affinity (Ki, human) | 8.7 nM | 0.16 nM |
| Inverse Agonist Potency (EC50, human) | Not explicitly reported | 1.5 nM |
| Other Receptor Binding | Minimal binding to 70+ other targets, no significant affinity for sigma-1 and sigma-2 receptors. | Affinity for sigma-1 and sigma-2 receptors. |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions.
| Parameter | This compound (SUVN-G3031) | Pitolisant (Wakix®) |
| Administration | Oral | Oral |
| Half-life | 23-34 hours | 10-20 hours |
| Time to Peak Concentration (Tmax) | ~3 hours | ~3-3.5 hours |
| Metabolism | Primarily renal excretion (~60% unchanged) | Extensively metabolized by CYP2D6 and CYP3A4 |
| Drug-Drug Interaction Potential | Low likelihood of CYP enzyme inhibition or induction. | Inducer of CYP3A4, CYP2B6, and CYP1A2; inhibitor of CYP2D6 and OCT1. |
This compound is characterized by a longer half-life of 23-34 hours and is primarily eliminated through renal excretion. Preclinical and early clinical data suggest a low potential for drug-drug interactions due to minimal impact on major CYP enzymes. In contrast, pitolisant has a half-life of 10-20 hours and is extensively metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. This metabolic pathway indicates a higher potential for drug-drug interactions, as pitolisant can induce and inhibit various CYP enzymes.
Clinical Efficacy and Safety
Both drugs have been evaluated in clinical trials for the treatment of narcolepsy, with a primary focus on reducing excessive daytime sleepiness (EDS) and cataplexy.
This compound
This compound is currently in Phase II clinical development for narcolepsy. A Phase II, double-blind, placebo-controlled study (NCT04072380) demonstrated that this compound met its primary endpoint, showing a statistically significant and clinically meaningful reduction in EDS as measured by the Epworth Sleepiness Scale (ESS) total score compared to placebo at Week 2. The study also showed positive results on secondary endpoints, including the Clinical Global Impression – Severity of illness. This compound was reported to be safe and well-tolerated. Another Phase 2 study is underway to specifically evaluate its efficacy in treating cataplexy in patients with narcolepsy type 1.
| This compound Phase II Study (NCT04072380) - Key Findings | |
| Primary Endpoint | Statistically significant reduction in ESS score vs. placebo at 2 weeks. |
| Secondary Endpoints | Statistically significant improvement in Clinical Global Impression – Severity of illness, Patient Global Impression of Change, and Clinical Global Impression of Change. |
| Safety | Reported as safe and well-tolerated. |
Pitolisant
Pitolisant is approved by the FDA for the treatment of EDS or cataplexy in adults with narcolepsy. Its efficacy has been established in several randomized, placebo-controlled trials, including the HARMONY 1 and HARMONY CTP studies. These trials demonstrated that pitolisant significantly reduces ESS scores and the weekly rate of cataplexy compared to placebo. In a comparative study, pitolisant was found to be non-inferior to modafinil in treating EDS but superior in reducing cataplexy. The most common side effects reported include headache, insomnia, and nausea.
| Pitolisant Pivotal Trials (HARMONY 1 & HARMONY CTP) - Key Findings | |
| Efficacy in EDS | Significant reduction in Epworth Sleepiness Scale (ESS) scores compared to placebo. |
| Efficacy in Cataplexy | Significant reduction in the weekly rate of cataplexy compared to placebo. |
| Common Adverse Events | Headache, insomnia, nausea, anxiety, irritability. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Receptor Binding Assay (Illustrative Workflow)
A common method to determine the binding affinity (Ki) of a compound for a specific receptor is through a competitive radioligand binding assay.
Protocol:
-
Preparation of Materials: Cell membranes from a cell line stably expressing the human histamine H3 receptor are prepared. A radioligand with known high affinity for the H3 receptor is selected. Serial dilutions of the test compound (this compound or pitolisant) are made.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a buffer solution for a specific time at a controlled temperature to allow binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through a filter mat, which traps the cell membranes with the bound radioligand while the unbound radioligand passes through. The filters are then washed to remove any non-specifically bound radioligand.
-
Measurement: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to generate a competition curve. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Clinical Trial Protocol for Narcolepsy (Illustrative Example)
The efficacy of drugs for narcolepsy is typically assessed in randomized, double-blind, placebo-controlled trials.
Protocol for a Phase II/III Trial:
-
Patient Population: Adult patients (e.g., 18-65 years) with a confirmed diagnosis of narcolepsy (with or without cataplexy) according to established criteria (e.g., ICSD-3). Patients typically have a baseline Epworth Sleepiness Scale (ESS) score of ≥12.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. The study may include a screening period, a titration period, and a stable treatment period.
-
Treatment: Patients are randomized to receive either the investigational drug (e.g., this compound or pitolisant) or a placebo. The drug is usually administered orally once daily. The dose may be titrated up over several weeks to an optimal or maximum tolerated dose.
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the ESS score at the end of the treatment period.
-
Secondary Endpoints: Change in the mean weekly rate of cataplexy (for patients with cataplexy), Maintenance of Wakefulness Test (MWT), and Clinical Global Impression of Severity/Change (CGI-S/C).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Statistical Analysis: The primary efficacy endpoint is typically analyzed using a mixed-effects model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) on the intent-to-treat (ITT) population.
Conclusion
This compound and pitolisant represent a significant advancement in the treatment of narcolepsy through their novel mechanism of action as histamine H3 receptor inverse agonists. Pitolisant is an established therapeutic option with proven efficacy in reducing both EDS and cataplexy. This compound, currently in earlier stages of clinical development, has shown promising initial results for improving EDS.
From a pharmacological perspective, this compound's higher selectivity and different pharmacokinetic profile, particularly its lower potential for CYP-mediated drug interactions, may offer advantages in certain patient populations. However, further head-to-head clinical trials are necessary to directly compare the efficacy and safety of these two compounds. The ongoing development of this compound and the established clinical use of pitolisant will continue to shape the therapeutic landscape for narcolepsy, offering patients more targeted and potentially safer treatment options.
References
- 1. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitolisant - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
Validating the Efficacy of Samelisant in Narcolepsy Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Samelisant's performance against alternative therapies in established narcolepsy models. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive evaluation of this compound's therapeutic potential.
Mechanism of Action: A Shared Target with a Novel Approach
This compound is a potent and selective histamine H3 receptor inverse agonist.[1][2][3] The histamine H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to increased histamine release in the brain.[1] This is significant because the histaminergic system plays a crucial role in promoting and maintaining wakefulness.
Beyond its primary effect on histamine, this compound also modulates other key neurotransmitters involved in arousal and sleep-wake regulation. Preclinical studies have shown that this compound increases the levels of dopamine and norepinephrine in the cerebral cortex.[1] This multi-faceted neurochemical profile contributes to its wake-promoting and anti-cataplectic effects observed in animal models of narcolepsy.
Comparative Efficacy in Preclinical Narcolepsy Models
The primary preclinical model for narcolepsy is the orexin knockout (KO) mouse, which lacks the orexin (hypocretin) neuropeptides crucial for maintaining wakefulness and preventing cataplexy-like episodes. The efficacy of this compound has been evaluated in this model and compared with other wake-promoting agents.
Table 1: Comparison of Preclinical Efficacy in Orexin Knockout Mice
| Compound | Mechanism of Action | Effect on Wakefulness | Effect on Cataplexy-like Episodes | Effect on Neurotransmitters |
| This compound | Histamine H3 Receptor Inverse Agonist | Significant increase in wakefulness and decrease in NREM sleep. | Significant decrease in the number of cataplexy-like episodes and direct REM sleep onsets. | Increases histamine, dopamine, and norepinephrine in the cerebral cortex. |
| Pitolisant | Histamine H3 Receptor Antagonist/Inverse Agonist | Increases wakefulness. | Reduces cataplexy. | Increases histamine release. |
| Modafinil | Dopamine Transporter Inhibitor (primary) | Increases wakefulness. | Limited effect on cataplexy. | Increases extracellular dopamine. |
| Sodium Oxybate | GABAB Receptor Agonist | Consolidates nocturnal sleep, leading to improved daytime wakefulness. | Significant reduction in cataplexy. | Modulates GABAergic and dopaminergic systems. |
Clinical Efficacy: A Head-to-Head Look at the Data
Phase 2 clinical trials have provided valuable insights into the efficacy of this compound in patients with narcolepsy. The primary endpoints in these trials typically include the Epworth Sleepiness Scale (ESS), a subjective measure of daytime sleepiness, and the weekly rate of cataplexy attacks.
Table 2: Comparison of Clinical Efficacy in Narcolepsy Patients
| Compound | Trial | Primary Endpoint | Key Findings |
| This compound | Phase 2 (NCT04072380) | Change in Epworth Sleepiness Scale (ESS) score | Statistically significant and clinically meaningful reduction in ESS score of 2.1 points compared to placebo (p<0.024). |
| Pitolisant | HARMONY 1 | Change in ESS score | Statistically significant reduction in ESS score compared to placebo (-5.8 vs -3.4, p=0.024). |
| Pitolisant | HARMONY CTP | Change in weekly cataplexy rate | Statistically significant reduction in the weekly rate of cataplexy (75% reduction with pitolisant vs 38% with placebo, p<0.0001). |
| Modafinil | US Modafinil in Narcolepsy Multicenter Study | Change in Multiple Sleep Latency Test (MSLT) and ESS | Significant improvement in objective and subjective measures of daytime sleepiness. A meta-analysis showed a significant decrease in ESS scores (Mean Difference = -3.34). |
| Sodium Oxybate | Various | Change in weekly cataplexy attacks and ESS | A meta-analysis showed a significant reduction in mean weekly cataplexy attacks (Mean Difference: -8.5). Significant improvements in daytime sleepiness. |
Experimental Protocols
Sleep Electroencephalography (EEG) in Orexin Knockout Mice
This experiment is crucial for assessing the effects of a compound on sleep-wake architecture and cataplexy-like episodes in a relevant animal model.
1. Animal Preparation:
-
Adult male orexin knockout mice and wild-type littermates are used.
-
Mice are anesthetized and surgically implanted with electrodes for EEG and electromyography (EMG) recording. EEG electrodes are typically placed over the cortex, while EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.
2. Acclimation and Recording:
-
Following a recovery period of at least one week, mice are individually housed in recording chambers and connected to a recording cable to allow free movement.
-
Animals are acclimated to the recording setup for several days before the experiment.
-
EEG and EMG signals are continuously recorded for a 24-hour baseline period, followed by the administration of the test compound or vehicle. Recording continues for a specified period post-administration.
3. Data Analysis:
-
The recorded signals are scored in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
Cataplexy-like episodes are identified by the sudden onset of muscle atonia (loss of EMG tone) while the EEG shows characteristics of wakefulness or REM sleep.
-
Quantitative analysis includes measuring the total time spent in each state, the number and duration of sleep/wake bouts, and the frequency and duration of cataplexy-like episodes.
In Vivo Microdialysis for Neurotransmitter Level Measurement
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions.
1. Probe Implantation:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., the cerebral cortex).
-
The animals are allowed to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the dialysate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of neurotransmitters.
3. Drug Administration and Sample Analysis:
-
After establishing a stable baseline, the test compound is administered systemically (e.g., intraperitoneally or orally).
-
Dialysate collection continues post-administration to measure changes in neurotransmitter levels.
-
The concentration of neurotransmitters (e.g., histamine, dopamine, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Visualizing the Mechanisms
Signaling Pathway of the Histamine H3 Receptor
Caption: this compound, an H3 receptor inverse agonist, blocks its inhibitory action, increasing histamine.
Experimental Workflow for Preclinical Efficacy Validation
References
Samelisant Phase 2 Clinical Trial Data: A Comparative Analysis for Researchers
This guide provides a detailed analysis of the Phase 2 clinical trial data for Samelisant (SUVN-G3031), a novel histamine H3 receptor inverse agonist for the treatment of excessive daytime sleepiness (EDS) in patients with narcolepsy. The data is compared with other established treatments for narcolepsy, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance.
Executive Summary
The Phase 2 clinical trial (NCT04072380) was a double-blind, placebo-controlled, randomized study that evaluated the efficacy and safety of this compound in adults with narcolepsy, with or without cataplexy.[1][2] The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in EDS as measured by the Epworth Sleepiness Scale (ESS).[3] this compound was administered at doses of 2 mg and 4 mg once daily for 14 days. The trial also assessed several secondary endpoints, including the Maintenance of Wakefulness Test (MWT) and the Clinical Global Impression of Severity (CGI-S).
Comparative Efficacy Analysis
The following tables summarize the quantitative data from the this compound Phase 2 trial and compare it with data from clinical trials of other narcolepsy treatments, including pitolisant, solriamfetol, modafinil, and armodafinil.
Table 1: Change from Baseline in Epworth Sleepiness Scale (ESS) Score
| Treatment | Study | Dose | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Adjusted Mean Change | p-value |
| This compound | NCT04072380 | 2 mg & 4 mg combined | - | - | -2.1 | <0.024 |
| Pitolisant | HARMONY 1 | up to 35.6 mg | -5.8 | -3.4 | -2.4 | 0.024 |
| Pitolisant | HARMONY CTP | up to 35.6 mg | -5.4 | -1.9 | -3.5 | 0.0001 |
| Solriamfetol | TONES 2 | 150 mg | -5.4 | -1.6 | -3.8 | <0.0001 |
| Solriamfetol | TONES 2 | 300 mg | -6.4 | -1.6 | -4.8 | <0.0001 |
| Modafinil | Meta-analysis | Various | - | - | -3.34 | <0.00001 |
| Armodafinil | - | 150 mg/250 mg | - | - | Significant improvement vs. placebo | <0.01 |
Table 2: Change from Baseline in Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes)
| Treatment | Study | Dose | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Adjusted Mean Change | p-value |
| This compound | NCT04072380 | 2 mg | - | - | Not Statistically Significant | - |
| This compound | NCT04072380 | 4 mg | - | - | Not Statistically Significant | - |
| Solriamfetol | TONES 2 | 150 mg | 9.8 | 2.1 | 7.7 | <0.0001 |
| Solriamfetol | TONES 2 | 300 mg | 12.3 | 2.1 | 10.2 | <0.0001 |
| Modafinil | Meta-analysis | Various | - | - | 3.56 | <0.00001 |
| Armodafinil | - | 150 mg | 1.3 | -1.9 | 3.2 | <0.01 |
| Armodafinil | - | 250 mg | 2.6 | -1.9 | 4.5 | <0.01 |
Table 3: Clinical Global Impression of Severity (CGI-S) and Change (CGI-C)
| Treatment | Study | Endpoint | Result | p-value |
| This compound | NCT04072380 | CGI-S | Statistically significant improvement vs. placebo | <0.01 |
| This compound | NCT04072380 | CGI-C | Statistically significant improvement vs. placebo | <0.0001 |
| Armodafinil | - | CGI-C (% improved) | 71% (drug) vs. 33% (placebo) | <0.0001 |
Experimental Protocols
This compound Phase 2 Trial (NCT04072380) Methodology
The study was a multicenter, double-blind, placebo-controlled, parallel-group trial. A total of 190 adult patients (aged 18-65) with a diagnosis of narcolepsy (with or without cataplexy) according to the International Classification of Sleep Disorders (ICSD-3) criteria were randomized in a 1:1:1 ratio to receive either this compound 2 mg, this compound 4 mg, or placebo once daily for 14 days. To be included, patients had to have an ESS score of ≥12 and a mean MWT sleep latency of <12 minutes at baseline.
Primary and Secondary Endpoints:
-
Primary Endpoint: Change from baseline to Day 14 in the Epworth Sleepiness Scale (ESS) total score.
-
Secondary Endpoints: Change from baseline to Day 14 in the Maintenance of Wakefulness Test (MWT) and Clinical Global Impression of Severity (CGI-S) scores. Exploratory endpoints included the Patient Global Impression of Change (PGI-C) and Clinical Global Impression of Change (CGI-C).
Assessment Methodologies
-
Epworth Sleepiness Scale (ESS): A self-administered questionnaire where patients rate their likelihood of dozing off in eight different situations on a scale of 0 to 3. The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.
-
Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake. Patients are instructed to try to remain awake during a series of trials in a quiet, dimly lit room. The time until sleep onset is recorded.
-
Clinical Global Impression (CGI) Scale: A clinician-rated assessment of the patient's overall severity of illness (CGI-S) and the change in their condition from baseline (CGI-C). It is rated on a 7-point scale.
Safety and Tolerability
In the Phase 2 trial, this compound was generally safe and well-tolerated. The most frequently reported adverse events (≥5% in any treatment group) were insomnia, abnormal dreams, nausea, and hot flush.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to increased synthesis and release of histamine. This, in turn, promotes wakefulness. The diagram below illustrates this signaling pathway.
This compound Phase 2 Clinical Trial Workflow
The workflow of the this compound Phase 2 clinical trial (NCT04072380) is depicted in the diagram below, from patient screening to the final analysis.
References
- 1. This compound (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. angelone.in [angelone.in]
- 3. Suven Life Sciences to Present Phase-2 Positive Results on this compound (SUVN-G3031) at American Academy of Neurology 2024 Annual Meeting, Denver, USA | MarketScreener [marketscreener.com]
A Comparative Guide to Preclinical H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key preclinical histamine H3 receptor inverse agonists, focusing on their in vitro and in vivo pharmacological properties. The data presented is compiled from a range of preclinical studies to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comparative landscape for drug development professionals.
Introduction to H3 Receptor Inverse Agonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively, in the central nervous system.[1][2] Inverse agonists of the H3R not only block the receptor but also inhibit its constitutive activity, leading to an enhanced release of neurotransmitters such as histamine, acetylcholine, and dopamine. This mechanism of action underlies their therapeutic potential for a variety of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and schizophrenia.[3][4][5]
In Vitro Pharmacological Comparison
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50/IC50) of several well-characterized H3 receptor inverse agonists. These parameters are crucial for understanding the potency and efficacy of these compounds at the molecular level.
Table 1: H3 Receptor Binding Affinities (Ki) of Inverse Agonists
| Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) | Selectivity Profile | Reference(s) |
| Pitolisant (BF2.649) | 0.16 | ~1.0 (6-fold lower potency than human) | High selectivity for H3R | |
| GSK189254 | 0.13 - 0.26 | 0.07 - 0.31 | >10,000-fold selective for human H3R vs. other targets | |
| ABT-239 | 0.32 - 1.2 | 0.45 - 1.26 | >1000-fold selective vs. H1, H2, H4 receptors | |
| Samelisant (SUVN-G3031) | 8.7 | 9.8 | High selectivity for H3R | |
| Thioperamide | 4.3 | - | Also shows affinity for 5-HT3 and sigma receptors | |
| Ciproxifan | - | 45 (as an antagonist) | - | |
| JNJ-5207852 | 0.57 | 1.26 | Selective for H3R |
Table 2: H3 Receptor Functional Activity (EC50/IC50) of Inverse Agonists
| Compound | Assay Type | Species | EC50/IC50 (nM) | Intrinsic Activity | Reference(s) |
| Pitolisant (BF2.649) | [35S]GTPγS Binding | Human | 1.5 (EC50) | ~50% higher than ciproxifan | |
| GSK189254 | [35S]GTPγS Binding | Human | 6.3 (pIC50 = 8.20) | Inverse agonist | |
| ABT-239 | [35S]GTPγS Binding | Human | 6.3 (pEC50 = 8.2) | Potent inverse agonist | |
| ABT-239 | [35S]GTPγS Binding | Rat | 1.26 (pEC50 = 8.9) | Potent inverse agonist | |
| Ciproxifan | [35S]GTPγS Binding | Human | 15 (EC50) | Partial inverse agonist |
In Vivo Preclinical Efficacy
The pro-cognitive and wake-promoting effects of H3 receptor inverse agonists are well-documented in various animal models. The table below highlights the effective dose ranges for some of these compounds in relevant in vivo assays.
Table 3: In Vivo Efficacy of H3 Receptor Inverse Agonists
| Compound | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg, p.o. unless specified) | Reference(s) |
| Pitolisant (BF2.649) | Mouse | Object Recognition Test | Not specified | |
| GSK189254 | Rat | Passive Avoidance, Water Maze, Object Recognition | 0.3 - 3 | |
| ABT-239 | Rat | Social Memory | 0.01 - 1.0 | |
| Thioperamide | Mouse | Inhibitory Avoidance | 1.25 - 20 (i.p.) | |
| Thioperamide | Senescence-Accelerated Mouse | Passive Avoidance | 15 (i.p.) | |
| JNJ-5207852 | Mouse, Rat | Wakefulness (EEG) | 1 - 10 (s.c.) | |
| This compound (SUVN-G3031) | Orexin knockout mouse | Wakefulness (EEG) | 10 - 30 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for evaluating H3 receptor inverse agonists.
H3 Receptor Signaling Pathway
Experimental Workflow for H3R Inverse Agonists
Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the H3 receptor.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or membranes from cells expressing recombinant human H3 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., thioperamide) to a set of wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Functional Assay
This assay measures the ability of a compound to modulate G-protein activation by the H3 receptor, thus determining its functional activity as an agonist, antagonist, or inverse agonist.
-
Membrane Preparation:
-
Prepare membranes from cells expressing the H3 receptor as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer containing GDP to each well.
-
For inverse agonist activity determination, add increasing concentrations of the test compound.
-
For antagonist activity determination, add a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) followed by increasing concentrations of the test compound.
-
Add the membrane preparation to all wells.
-
Pre-incubate the plate for a short period.
-
-
GTPγS Binding Reaction:
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
-
Filtration and Scintillation Counting:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the log concentration of the test compound.
-
For inverse agonists, calculate the EC50 (concentration for 50% of maximal inhibition of basal binding) and the maximal inhibition (Emax).
-
For antagonists, calculate the IC50 (concentration for 50% inhibition of agonist-stimulated binding) and subsequently the Kb value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a high-throughput method to measure changes in intracellular cyclic AMP (cAMP) levels in response to H3 receptor activation or inhibition.
-
Cell Culture and Plating:
-
Culture cells stably expressing the H3 receptor.
-
Seed the cells into a 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (for inverse agonist mode) or a fixed concentration of an agonist plus increasing concentrations of the test compound (for antagonist mode).
-
To stimulate cAMP production for Gi-coupled receptors, add forskolin.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
Lysis and HTRF Reagent Addition:
-
Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the log concentration of the test compound to determine EC50 or IC50 values.
-
References
- 1. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Binding Profile of Samelisant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist that has been investigated for the treatment of narcolepsy and other neurological disorders. A critical aspect of the preclinical safety evaluation of any drug candidate is the characterization of its off-target binding profile. Unintended interactions with other receptors, ion channels, transporters, and enzymes can lead to adverse effects and complicate the clinical development process. This guide provides a comparative analysis of the off-target binding profile of this compound against other H3R antagonists, supported by available experimental data.
Comparative Analysis of Off-Target Binding Profiles
This compound has been designed for high selectivity to the histamine H3 receptor. Preclinical data indicates that this compound exhibits minimal binding to a wide range of other molecular targets. In a broad screening panel of 70 targets, this compound showed less than 50% inhibition at a concentration of 1 µM, indicating a low potential for off-target interactions[1]. This contrasts with some other H3R antagonists, such as Pitolisant, which has known affinity for other receptors.
A key differentiator for this compound is its lack of significant binding affinity for the sigma-1 and sigma-2 receptors, which is a known off-target activity of Pitolisant[1]. Furthermore, this compound has been shown to have negligible affinity for the hERG channel, with an IC50 value greater than 10 µM, suggesting a low risk for cardiac-related adverse events[1]. Additionally, this compound does not exhibit significant inhibition or induction of major cytochrome P450 (CYP) enzymes, indicating a lower potential for drug-drug interactions[2].
The following table summarizes the available quantitative data on the binding affinities of this compound and comparator H3R antagonists.
| Target | This compound (SUVN-G3031) | Pitolisant | Betahistine |
| Primary Target | |||
| Histamine H3 Receptor (human) | Kᵢ = 8.7 nM[3] | Kᵢ ≈ 1 nM | Potent Antagonist/Inverse Agonist |
| Off-Targets | |||
| Sigma-1 Receptor | No significant affinity | Binds with affinity | Data not available |
| Sigma-2 Receptor | No significant affinity | Binds with affinity | Data not available |
| Histamine H1 Receptor | >100-fold selectivity over H1R | Kᵢ > 10 µM | Weak Agonist |
| Histamine H2 Receptor | >100-fold selectivity over H2R | Kᵢ > 10 µM | No significant affinity |
| Histamine H4 Receptor | >100-fold selectivity over H4R | Kᵢ > 10 µM | Data not available |
| hERG Channel | IC₅₀ > 10 µM | Moderate inhibitor (IC₅₀ = 1.32 µM) | Data not available |
| Broad Off-Target Panel (70 targets) | <50% inhibition at 1 µM | Data not available | Data not available |
Experimental Protocols
The binding affinity and functional activity of this compound and other H3R antagonists are typically determined using standardized in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Kᵢ) of the test compound to the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine for H3R) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
GTPγS Binding Assays
GTPγS binding assays are functional assays used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To characterize the functional activity of the test compound at the target GPCR.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of the test compound.
-
Stimulation: Agonist binding to the GPCR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the associated G-protein. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following separation of bound and free radioligand.
-
Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximal effect (Eₘₐₓ).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for assessing off-target binding.
Caption: Histamine H3 Receptor Signaling Pathway.
References
Samelisant's Selectivity in the Landscape of CNS Stimulants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of Samelisant (SUVN-G3031), a novel histamine H3 receptor (H3R) inverse agonist, with other established central nervous system (CNS) stimulants including pitolisant, modafinil, armodafinil, methylphenidate, and d-amphetamine. The data presented herein is compiled from various preclinical pharmacology studies to offer an objective overview for research and drug development purposes.
Mechanism of Action: A Departure from Traditional Stimulants
This compound represents a distinct class of CNS stimulants. Unlike traditional stimulants that primarily target dopamine and norepinephrine transporters, this compound exerts its effects through the histaminergic system. As a potent and selective inverse agonist of the histamine H3 receptor, it blocks the autoreceptor that normally inhibits the release of histamine and other neurotransmitters.[1][2][3] This action leads to increased levels of histamine, as well as downstream modulation of other neurotransmitters like acetylcholine, dopamine, and norepinephrine in specific brain regions such as the cerebral cortex.[1][2] Notably, this compound does not significantly affect dopamine levels in the striatum or nucleus accumbens, suggesting a lower potential for abuse compared to traditional stimulants.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound and other selected CNS stimulants for their primary targets and other relevant CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | Histamine H3R (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) |
| This compound | Histamine H3 Receptor | 8.7 (human), 9.8 (rat) | >1000 | >1000 | >1000* | No significant binding | No significant binding |
| Pitolisant | Histamine H3 Receptor | ~1 | >1000 | >1000 | >1000 | Binds with similar affinity to H3R | Binds |
| Modafinil | Dopamine Transporter | No significant binding | ~3000 | >10000 | >10000 | Not reported | Not reported |
| Armodafinil (R-modafinil) | Dopamine Transporter | No significant binding | ~3000 | Not reported | Not reported | Not reported | Not reported |
| Methylphenidate | DAT, NET | No significant binding | ~120 | ~400 | >10000 | Not reported | Not reported |
| d-Amphetamine | DAT, NET, SERT | No significant binding | ~35 | ~7 | ~2000 | Not reported | Not reported |
*Based on broad selectivity screening showing <50% inhibition at 1 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining receptor binding affinity.
Caption: this compound acts as an inverse agonist at presynaptic H3 autoreceptors.
Caption: A generalized workflow for determining receptor binding affinity.
Experimental Protocols
Representative Protocol: In Vitro Radioligand Displacement Assay
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific CNS receptor using a radioligand displacement assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest or homogenized brain tissue from an appropriate animal model.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-labeled antagonist).
-
Unlabeled Test Compound: The compound for which the binding affinity is to be determined (e.g., this compound).
-
Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., Tris-HCl buffer with appropriate ions and pH).
-
Wash Buffer: A cold buffer solution used to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
96-well Filter Plates: Plates with a filter membrane to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity.
2. Procedure:
-
Receptor Preparation:
-
Thaw the frozen cell membranes or tissue homogenate on ice.
-
Resuspend the membranes in assay buffer to a predetermined protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed, low concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (typically spanning several orders of magnitude).
-
For determining non-specific binding, a high concentration of a known, potent unlabeled ligand for the target receptor is added instead of the test compound.
-
For determining total binding, only the radioligand and assay buffer are added.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the receptor preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation:
-
Terminate the incubation by rapid vacuum filtration through the filter plates.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
3. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound exhibits a highly selective pharmacological profile, primarily acting as a potent inverse agonist at the histamine H3 receptor. This mechanism of action is distinct from traditional CNS stimulants that predominantly target monoamine transporters. The available data indicates that this compound has minimal to no affinity for the dopamine, norepinephrine, and serotonin transporters, as well as sigma-1 and sigma-2 receptors, at therapeutically relevant concentrations. This high selectivity may contribute to its favorable safety and tolerability profile, particularly with regard to the potential for abuse and cardiovascular side effects often associated with other CNS stimulants. Further research and clinical studies will continue to elucidate the full therapeutic potential and comparative advantages of this compound in the management of disorders of excessive sleepiness and other neurological conditions.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Cross-Validation of Samelisant's Efficacy in Preclinical Animal Models: A Comparative Guide
Samelisant (SUVN-G3031) has demonstrated promising therapeutic potential in various preclinical animal models for neurological disorders, primarily narcolepsy and cognitive deficits. This guide provides a comprehensive comparison of this compound's effects with alternative therapeutic agents in relevant animal models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Histamine H3 Receptor Inverse Agonist
This compound is a potent and selective inverse agonist of the histamine H3 receptor (H3R).[1][2][3] The H3R acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the cerebral cortex.[1][3] By blocking this inhibitory action, this compound increases the release of these key wake-promoting and pro-cognitive neurotransmitters. This mechanism of action forms the basis for its therapeutic potential in disorders characterized by excessive daytime sleepiness and cognitive impairment.
This compound in Animal Models of Narcolepsy
Narcolepsy is a chronic neurological condition characterized by overwhelming daytime sleepiness and cataplexy. The primary animal model used to study narcolepsy is the orexin knockout mouse, which mimics the orexin (hypocretin) deficiency observed in human narcolepsy.
Effects on Wakefulness and Sleep Architecture
In orexin knockout mice, oral administration of this compound at doses of 10 and 30 mg/kg produced a significant increase in wakefulness and a corresponding decrease in non-rapid eye movement (NREM) sleep.
Anti-Cataplectic Effects
This compound has also been shown to significantly decrease the number of cataplectic episodes in orexin knockout mice. Specifically, it reduces the incidence of direct-REM (DREM) sleep onsets, which are considered an animal correlate of cataplexy.
Comparative Efficacy with Pitolisant
Pitolisant (Wakix®) is another H3 receptor inverse agonist approved for the treatment of narcolepsy. Preclinical studies in hypocretin (orexin) knockout mice have shown that pitolisant also substantially decreases the number and duration of DREM episodes, indicating a similar anti-cataplectic effect to this compound. Clinical trials in humans have demonstrated that Pitolisant can reduce the weekly rate of cataplexy by as much as 75%. While direct head-to-head preclinical comparisons are limited in the public domain, both compounds demonstrate efficacy in the primary animal model of narcolepsy through a shared mechanism of action.
| Drug | Animal Model | Key Findings |
| This compound | Orexin knockout mice | - Significant increase in wakefulness- Significant decrease in NREM sleep- Significant reduction in cataplectic episodes (DREM) |
| Pitolisant | Orexin/Hypocretin knockout mice | - Substantial decrease in the number and duration of DREM episodes |
This compound in Animal Models of Cognitive Dysfunction
This compound has also been evaluated for its pro-cognitive effects in various rodent models of cognitive impairment.
Efficacy in Learning and Memory Paradigms
In rats, this compound has shown pro-cognitive effects in the social recognition and novel object recognition tasks at doses ranging from 0.3 to 3 mg/kg. These tasks assess different aspects of recognition memory. In the Morris water maze, a test of spatial learning and memory, the combined administration of suboptimal doses of this compound and the acetylcholinesterase inhibitor Donepezil resulted in significantly larger pro-cognitive effects than either treatment alone. This suggests a potential synergistic effect in enhancing cognitive function.
Comparative Efficacy with Donepezil
Donepezil is a standard-of-care medication for Alzheimer's disease that works by increasing acetylcholine levels in the brain. In the APP23 transgenic mouse model of Alzheimer's disease, Donepezil has been shown to improve spatial accuracy and reduce escape latency in the Morris water maze. While this compound also enhances cholinergic transmission, its broader mechanism of also modulating histamine, norepinephrine, and dopamine may offer a different or complementary approach to cognitive enhancement. The potentiation of Donepezil's effects by this compound in the Morris water maze suggests that a combination therapy approach could be beneficial.
| Drug | Animal Model | Cognitive Task | Key Findings |
| This compound | Rats | Social Recognition | Pro-cognitive effects at 0.3-3 mg/kg |
| Novel Object Recognition | Pro-cognitive effects at 0.3-3 mg/kg | ||
| Morris Water Maze | Potentiates the pro-cognitive effects of Donepezil | ||
| Donepezil | APP23 Transgenic Mice | Morris Water Maze | Improves spatial accuracy and reduces escape latency |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Orexin Knockout Mouse Model for Narcolepsy with Cataplexy
-
Animal Model: Male orexin knockout mice are used as they exhibit a phenotype that closely resembles human narcolepsy with cataplexy.
-
Surgical Implantation: Mice are surgically implanted with electrodes for continuous electroencephalography (EEG) and electromyography (EMG) monitoring to record brain activity and muscle tone. A three-week recovery period is allowed post-surgery.
-
Data Acquisition: EEG and EMG data are recorded telemetrically. The sleep-wake stages (wakefulness, NREM sleep, REM sleep) and cataplectic episodes are scored in 10-second epochs.
-
Drug Administration: this compound is administered orally (p.o.) at the beginning of the dark period (the active phase for mice).
-
Outcome Measures: The primary endpoints are the total time spent in wakefulness, NREM sleep, and the number and duration of cataplectic episodes (DREM).
Social Recognition Test in Rats
-
Principle: This test is based on the natural tendency of rats to investigate novel social stimuli more than familiar ones.
-
Procedure:
-
Habituation: An adult male rat is habituated to a testing arena.
-
Acquisition Phase (T1): The adult rat is exposed to a juvenile "stimulus" rat for a set period.
-
Inter-Trial Interval (ITI): A delay is introduced.
-
Recognition Phase (T2): The adult rat is simultaneously exposed to the familiar juvenile rat and a novel juvenile rat.
-
-
Data Analysis: The time spent investigating each juvenile rat is recorded. A discrimination index is calculated to quantify recognition memory.
Novel Object Recognition Test in Rats
-
Principle: This test leverages the innate preference of rodents to explore novel objects over familiar ones.
-
Procedure:
-
Habituation: Rats are allowed to explore an open-field arena without any objects.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object.
-
-
Data Analysis: The time spent exploring the novel and familiar objects is measured. A discrimination index, calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar), is used to assess recognition memory.
Morris Water Maze in Rats
-
Principle: This task assesses spatial learning and memory as the animal learns to find a hidden platform in a pool of opaque water using distal visual cues.
-
Procedure:
-
Acquisition Training: Rats are placed in the water maze from different starting positions and must find a submerged, invisible platform. Training typically occurs over several days with multiple trials per day.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform during training), path length, and the time spent in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: H3 Receptor Inverse Agonism
Caption: this compound, an H3R inverse agonist, blocks the receptor's inhibitory effect, increasing histamine release.
Experimental Workflow for Narcolepsy Studies in Orexin Knockout Mice
Caption: Workflow for assessing this compound's effects on narcolepsy symptoms in orexin knockout mice.
Logical Relationship in the Novel Object Recognition Test
Caption: Logical flow of the novel object recognition test to assess memory in rodents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Samelisant Demonstrates Efficacy in Preclinical Narcolepsy Models: A Comparative Analysis for Modafinil-Resistant Scenarios
For Immediate Release
A comprehensive review of preclinical and clinical data reveals that Samelisant, a potent and selective histamine H3 (H3) receptor inverse agonist, shows significant promise in treating core symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy. While direct clinical data on its efficacy in modafinil-resistant populations is not yet available, preclinical studies in established animal models of narcolepsy, alongside clinical trial results, provide a strong rationale for its potential as a valuable therapeutic alternative. This guide offers a comparative analysis of this compound with other treatments used in scenarios where patients exhibit an inadequate response to modafinil.
Preclinical Efficacy of this compound
This compound has been evaluated in two key animal models that mimic the pathophysiology of human narcolepsy: the orexin knockout mouse and the orexin-B saponin (SAP) lesioned rat. Orexin (also known as hypocretin) is a neuropeptide critical for maintaining wakefulness, and its deficiency is a primary cause of narcolepsy with cataplexy.
In orexin knockout mice , oral administration of this compound (10 and 30 mg/kg) resulted in a significant increase in wakefulness and a corresponding decrease in non-rapid eye movement (NREM) sleep.[1] Furthermore, this compound significantly reduced the number of direct transitions from wakefulness to REM sleep, which are characteristic of cataplexy-like episodes in this model.[1][2][3]
Similarly, in orexin-B SAP lesioned rats , a model where orexin-producing neurons are selectively destroyed, this compound demonstrated marked wake-promoting effects and a reduction in REM sleep.[4] These preclinical findings strongly suggest that this compound can ameliorate the key symptoms of narcolepsy by enhancing wakefulness and suppressing cataplexy.
Clinical Efficacy of this compound in Narcolepsy
A Phase 2, double-blind, placebo-controlled clinical trial evaluated the efficacy of this compound in adult patients with narcolepsy. The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in EDS as measured by the Epworth Sleepiness Scale (ESS). Patients receiving this compound experienced a 2.1-point greater reduction in their ESS score compared to placebo over a two-week treatment period (p<0.024).
The following table summarizes the key efficacy data from the Phase 2 trial:
| Efficacy Endpoint | This compound (2 mg and 4 mg combined) | Placebo | p-value |
| Change from Baseline in Epworth Sleepiness Scale (ESS) Score | -2.1 points (clinically meaningful reduction) | - | <0.024 |
Comparative Landscape for Modafinil-Resistant Narcolepsy
While direct comparative trials of this compound in modafinil-resistant populations are lacking, several other therapeutic agents have shown efficacy in patients who do not adequately respond to or cannot tolerate modafinil. These alternatives offer different mechanisms of action and present a landscape for considering where this compound might fit.
| Treatment | Mechanism of Action | Efficacy in Modafinil-Resistant or General Narcolepsy Population |
| Pitolisant | Histamine H3 Receptor Antagonist/Inverse Agonist | A network meta-analysis has shown pitolisant to be non-inferior to modafinil in improving EDS and superior in reducing cataplexy. |
| Solriamfetol | Dopamine and Norepinephrine Reuptake Inhibitor | Recommended for patients in whom modafinil and stimulants have not been effective or are not suitable. A real-world study showed that 71% of patients previously taking a modafinil preferred solriamfetol. A head-to-head comparison in narcoleptic mice showed both solriamfetol and modafinil induced potent wake-promoting effects. |
| Sodium Oxybate | GABA-B Receptor Agonist | Effective for both EDS and cataplexy. Studies have shown its efficacy as both a monotherapy and as an adjunctive therapy in patients taking modafinil, with an additive effect on improving wakefulness. Post-hoc analysis of a clinical trial showed that sodium oxybate, alone or with modafinil, significantly consolidated sleep compared to placebo or modafinil alone. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the preclinical models used to test its efficacy, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Caption: this compound Signaling Pathway
Caption: Preclinical Experimental Workflow
Detailed Experimental Protocols
Orexin Knockout Mouse Model
-
Animal Model: Male orexin knockout mice are used as a genetic model of narcolepsy. These mice lack the prepro-orexin gene, leading to a complete absence of orexin neuropeptides.
-
Surgical Procedure: Mice are anesthetized and surgically implanted with telemetric devices for continuous monitoring of electroencephalogram (EEG) and electromyogram (EMG) activity.
-
Housing and Acclimation: Following surgery, animals are allowed a recovery period of approximately three weeks before EEG recordings begin.
-
Treatment Administration: this compound is administered orally (p.o.) at doses of 3 and 10 mg/kg during the animals' active period.
-
Data Acquisition and Analysis: EEG and EMG data are recorded continuously. The recordings are scored into distinct sleep-wake states (wakefulness, NREM sleep, and REM sleep). The number and duration of cataplexy-like episodes, characterized by sudden muscle atonia during wakefulness, are quantified.
Orexin-B Saponin (SAP) Lesioned Rat Model
-
Animal Model: This model involves the targeted neurotoxic ablation of orexin neurons. Orexin-B is conjugated to the toxin saporin (SAP), which is then injected into the brain region containing orexin neurons. The orexin-B component targets the conjugate to cells expressing orexin receptors, and the saporin component induces cell death.
-
Lesioning Procedure: Intracerebral injections of orexin-SAP (e.g., 100 ng/0.5 μl) are made into the lateral hypothalamus of the rats to selectively destroy neurons expressing orexin-B receptors.
-
Surgical Procedure: Similar to the mouse model, rats are implanted with EEG and EMG electrodes for sleep-wake recording.
-
Treatment and Data Analysis: Following recovery, the effects of this compound on sleep/wake activity are evaluated. The data analysis focuses on changes in the amount of time spent in wakefulness, NREM sleep, and REM sleep, as well as the frequency of REM sleep intrusions into wakefulness.
Conclusion
This compound, through its mechanism as a histamine H3 receptor inverse agonist, demonstrates robust wake-promoting and anti-cataplectic effects in established preclinical models of narcolepsy. Clinical data from a Phase 2 trial confirms its efficacy in reducing excessive daytime sleepiness in patients with narcolepsy. Although direct evidence in modafinil-resistant populations is not yet available, its distinct mechanism of action and positive efficacy data suggest it could be a valuable therapeutic option for this patient group. Further clinical studies are warranted to directly assess the efficacy of this compound in patients with an inadequate response to modafinil and to compare its performance with other second-line treatments such as pitolisant, solriamfetol, and sodium oxybate.
References
- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. neurologylive.com [neurologylive.com]
Navigating the Treatment Landscape for Excessive Daytime Sleepiness: A Safety and Tolerability Comparison
For Immediate Release
In the quest for effective treatments for excessive daytime sleepiness (EDS) associated with narcolepsy, researchers and clinicians are faced with a growing number of therapeutic options. A thorough understanding of the safety and tolerability profiles of these agents is paramount for informed decision-making in drug development and clinical practice. This guide provides a comparative analysis of Samelisant, a novel histamine H3 receptor (H3R) inverse agonist, and its key competitors: pitolisant, solriamfetol, and armodafinil, with a focus on their safety and tolerability based on available clinical trial data.
Mechanism of Action: A Brief Overview
This compound and its competitor pitolisant share a common mechanism of action as H3R inverse agonists. By blocking the presynaptic H3 autoreceptors, they enhance the release of histamine, a key neurotransmitter in promoting wakefulness.[1][2][3][4] this compound also modulates the levels of other wake-promoting neurotransmitters, dopamine and norepinephrine, in the cerebral cortex.[1] In contrast, solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor, thereby increasing the synaptic availability of these neurotransmitters. Armodafinil, a longer-acting isomer of modafinil, is a wakefulness-promoting agent, though its precise mechanism of action remains to be fully elucidated.
Comparative Safety and Tolerability
The following table summarizes the key safety and tolerability data from clinical trials of this compound and its competitors. It is important to note that direct head-to-head comparison trials are limited, and the data presented here are from separate studies with varying designs and patient populations.
| Drug Name (Brand Name) | Mechanism of Action | Most Common Adverse Events (Incidence ≥5%) | Discontinuation Rate due to Adverse Events | Serious Adverse Events |
| This compound | Histamine H3 Receptor Inverse Agonist | Insomnia, abnormal dreams, nausea, hot flush | Not explicitly reported in percentages in the provided search results. 18.4% of all patients discontinued the study for any reason. | No serious adverse events or deaths reported in the Phase 2 trial. |
| Pitolisant (Wakix®) | Histamine H3 Receptor Inverse Agonist | Headache (9.8%), nausea (6.6%), anxiety (5.6%), insomnia (4.7%) | 16.7% in an open-label program | No serious adverse events reported in a key cataplexy trial. |
| Solriamfetol (Sunosi®) | Dopamine and Norepinephrine Reuptake Inhibitor | Headache, nausea, decreased appetite, anxiety, insomnia | 9.5% in a long-term study | 4.2% of participants experienced at least one serious TEAE in a long-term study. |
| Armodafinil (Nuvigil®) | Wakefulness-Promoting Agent | Headache, nausea, dizziness, insomnia | 13% in a 12-month open-label study | Serious dermatologic reactions (including Stevens-Johnson Syndrome), psychiatric symptoms (mania, delusions, hallucinations, suicidal ideation), and cardiovascular events have been reported. |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the safety and tolerability data. Below are summaries of the experimental protocols for key studies of this compound and its competitors.
This compound: Phase 2, Double-Blind, Placebo-Controlled Study (NCT04072380)
-
Objective: To evaluate the efficacy, safety, tolerability, and pharmacokinetics of this compound in adult patients with narcolepsy.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 190 adult patients diagnosed with narcolepsy (with or without cataplexy) according to the International Classification of Sleep Disorders criteria, with an Epworth Sleepiness Scale (ESS) score of ≥12 and a mean Maintenance of Wakefulness Test (MWT) latency of <12 minutes.
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive either this compound 2 mg, this compound 4 mg, or placebo once daily for 14 days.
-
Safety Assessments: Monitoring of adverse events (AEs) and laboratory assessments throughout the study.
Pitolisant: Pitolisant Expanded Access Clinical Evaluation (PEACE) Program
-
Objective: To provide access to pitolisant for adult patients with narcolepsy while it was an investigational medication in the United States and to evaluate its safety and tolerability in a real-world setting.
-
Study Design: An open-label, expanded access program.
-
Participants: 623 adult patients with narcolepsy.
-
Intervention: Pitolisant was titrated to a target dose of 35.6 mg/day (or the highest tolerable dose) over a 3-week period. Dose adjustments were permitted based on physician's discretion.
-
Safety Assessments: Treating physicians reported adverse events according to their standard of care.
Solriamfetol: Long-term Safety and Maintenance of Efficacy Study
-
Objective: To evaluate the long-term safety and maintenance of efficacy of solriamfetol for the treatment of excessive sleepiness in participants with narcolepsy or obstructive sleep apnea (OSA).
-
Study Design: A long-term study with a randomized withdrawal phase.
-
Participants: Patients with narcolepsy or OSA who had completed previous solriamfetol studies.
-
Intervention: Participants received open-label solriamfetol during a treatment period, followed by randomization to either continue solriamfetol or switch to placebo in the randomized withdrawal phase.
-
Safety Assessments: Evaluation of treatment-emergent adverse events (TEAEs), clinical laboratory tests, electrocardiograms, and vital signs.
Armodafinil: 12-Month, Open-Label, Flexible-Dose Study
-
Objective: To assess the tolerability and efficacy of armodafinil administered for 12 months or longer in previously armodafinil-naïve patients with excessive sleepiness associated with treated OSA, shift work disorder (SWD), or narcolepsy.
-
Study Design: A 12-month, open-label, flexible-dose study with an extension period.
-
Participants: Adult patients with excessive sleepiness associated with treated OSA, SWD, or narcolepsy.
-
Intervention: Armodafinil (100–250 mg) was administered once daily (for OSA or narcolepsy) or before a night shift (for SWD).
-
Safety Assessments: Monitoring of adverse events and their impact on treatment continuation.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Caption: Generalized workflow for a double-blind, placebo-controlled clinical trial.
Conclusion
This compound, a novel histamine H3 receptor inverse agonist, has demonstrated a favorable safety and tolerability profile in early clinical trials, with no serious adverse events reported in the Phase 2 study. Its most common adverse effects appear to be generally mild to moderate. Compared to its competitors, the data suggests a potentially comparable or favorable safety profile, particularly concerning serious adverse events when contrasted with agents like armodafinil. However, further long-term and comparative studies are necessary to fully elucidate the relative safety and tolerability of this compound in the broader clinical landscape of treatments for excessive daytime sleepiness. Researchers and drug development professionals should continue to monitor the outcomes of ongoing and future clinical trials to gain a more comprehensive understanding of this compound's place in therapy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. neurologylive.com [neurologylive.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Samelisant (SUVN-G3031): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of Samelisant (SUVN-G3031), a potent and selective histamine H3 receptor inverse agonist used in research. Adherence to these guidelines is critical due to the compound's potential hazards.
Key Safety and Disposal Information
This compound is classified with specific hazards that necessitate careful disposal. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P273: Avoid release to the environment[1]. |
| H410: Very toxic to aquatic life with long lasting effects | P501: Dispose of contents/container to an approved waste disposal plant[1]. |
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow this step-by-step protocol:
-
Waste Identification and Segregation:
-
Isolate all waste materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container for all this compound waste.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (SUVN-G3031)," and any other information required by your local regulations and institutional policies.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition[1].
-
-
Disposal Request:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete SDS for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal. Follow all institutional and regulatory documentation requirements.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures that all safety and environmental precautions are met.
References
Personal protective equipment for handling Samelisant
This guide provides crucial safety and logistical information for handling Samelisant (SUVN-G3031), a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2] The following procedures are based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment and Safety Data Sheet (SDS) before any handling occurs.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent compounds like this compound.[3] A multi-layered approach to PPE is recommended, especially when handling the powdered form of the compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases from preparation to disposal.
Experimental Protocols: In-Vivo Studies
The following table summarizes dosage and administration details from preclinical and clinical studies involving this compound.
| Study Type | Species | Dosage | Administration Route | Key Findings |
| Pre-clinical | Mice | 10 and 30 mg/kg | Oral (p.o.) | Produced a significant increase in wakefulness and a decrease in non-rapid eye movement (NREM) sleep. Also demonstrated anticataplectic effects. |
| Pre-clinical | Rats | Not specified | Not specified | Produced a dose-dependent increase in tele-methylhistamine (t-MH) levels in the frontal cortex, hypothalamus, and cerebrospinal fluid (CSF). |
| Phase 1 Clinical | Humans | Single doses up to 20 mg | Oral | Found to be safe and well-tolerated in healthy young adults. |
| Phase 1 Clinical | Humans | Multiple doses up to 6 mg once daily | Oral | Steady state was achieved on day 6. The most frequently reported adverse events were abnormal dreams, dyssomnia, and hot flushes. |
| Phase 2 Clinical | Humans | 2 mg and 4 mg once daily | Oral | Showed a significant reduction in Excessive Daytime Sleepiness (EDS) symptoms compared to placebo. |
Disposal Plan
Proper disposal of unused or waste this compound is critical to prevent environmental contamination and accidental exposure.
Waste Categorization and Segregation:
-
Hazardous Waste: All materials that have come into direct contact with this compound, including contaminated PPE (gloves, coveralls, shoe covers), disposable labware, and spill cleanup materials, should be considered hazardous waste.
-
Non-Hazardous Waste: Empty, uncontaminated packaging can be disposed of in the regular trash after ensuring all labels with proprietary or personal information are removed or defaced.
Disposal Procedures:
-
Containment: All hazardous waste must be collected in clearly labeled, sealed, and leak-proof containers.
-
Regulatory Compliance: Disposal must adhere to federal, state, and local regulations for hazardous chemical waste.
-
Third-Party Disposal: It is recommended to use a licensed environmental management vendor for the final disposal of hazardous waste, which will typically involve incineration.
-
Documentation: Maintain a detailed record of all disposed materials, including quantities and disposal dates, and obtain a certificate of destruction from the disposal vendor.
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Use a pre-assembled chemical spill kit to contain and clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Thoroughly decontaminate the spill area with a validated cleaning agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
